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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) Documentation Hub

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  • Product: Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
  • CAS: 777816-79-2

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-: Solubility and pKa Determination

Introduction & Core Directive As a Senior Application Scientist, establishing the foundational physicochemical properties of early-stage pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Directive

As a Senior Application Scientist, establishing the foundational physicochemical properties of early-stage pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount to downstream success. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (also structurally recognized as N-methyl-D-alanine N,N-dimethylamide) represents a class of small, highly polar aliphatic amides.

Accurate determination of its acid dissociation constant (pKa) and aqueous solubility profile dictates formulation strategies, pharmacokinetic modeling, and chromatographic method development. This whitepaper establishes the theoretical grounding and self-validating experimental protocols required to profile this molecule rigorously, avoiding generic templates in favor of a causality-driven scientific narrative.

Structural Analysis & Theoretical Physicochemical Properties

The target compound features a chiral center at the alpha carbon, a secondary amine (methylamino group), and a tertiary amide (N,N-dimethylamide). Understanding the interplay of these functional groups is critical before entering the laboratory.

Mechanistic Causality of pKa

The basicity of the molecule is localized entirely at the secondary alpha-amine. While typical aliphatic secondary amines exhibit pKa values between 10.0 and 11.0, the adjacent carbonyl group of the tertiary amide exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the nitrogen lone pair, stabilizing the neutral free base and significantly lowering the pKa of the conjugate acid to an estimated ~8.2.

Mechanistic Causality of Solubility

With an XLogP3 of -0.3[1], the compound is inherently hydrophilic. The presence of the amide carbonyl (hydrogen bond acceptor) and the secondary amine (hydrogen bond donor/acceptor) ensures extensive hydration. At physiological pH (7.4)—which is below its predicted pKa—the amine is predominantly protonated, further enhancing aqueous solubility via strong ion-dipole interactions with water.

Quantitative Data Summary
PropertyValue / DescriptionSource / Method
Compound Name Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-IUPAC Nomenclature[1]
CAS Registry Number 777816-79-2 (R-isomer); 69902-16-5 (Unspecified)Chemical Databases[2],[1]
Molecular Formula C6H14N2OComputed[1]
Molecular Weight 130.19 g/mol Computed[1]
Predicted pKa ~8.2 (Secondary amine)In silico estimation / Structural analogy
Partition Coefficient (XLogP3) -0.3Computed[1]
Physical State SolidVendor Data

Experimental Methodologies: Self-Validating Systems

To empirically validate the theoretical properties, we employ two gold-standard methodologies. Every step is designed with built-in causality and self-validation to ensure absolute data integrity.

Protocol 1: High-Precision pKa Determination via Potentiometric Titration

Causality: UV-metric titration requires a chromophore that changes absorbance upon ionization. Because aliphatic amides and amines lack strong UV chromophores above 220 nm, potentiometric (pH-metric) titration is the mandatory choice. We employ the Sirius T3 automated titrator, which utilizes a highly sensitive Ag/AgCl double-junction electrode to measure the exact volume of titrant required to change the pH, identifying the buffering region caused by the compound's ionization[3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the Sirius T3 pH electrode using standardized buffers at pH 2.0, 7.0, and 12.0.

  • Blank Titration (Self-Validation Step): Perform a blank titration using 1.5 mL of 0.15 M KCl (ISA water) under argon flow[3]. Logic: This establishes the background titration curve. If the electrode drifts or atmospheric CO2​ contamination occurs, the blank fails quality control, halting the assay and preventing erroneous sample data.

  • Sample Preparation: Weigh accurately ~1.00 mg of the solid compound into the titration vial[3].

  • Titration Execution: The Sirius T3 automatically dispenses 0.15 M KCl to dissolve the sample. The pH is titrated between 1.8 and 12.2 using 0.5 M HCl and 0.5 M KOH[3].

  • Data Processing: The software calculates the macroscopic pKa by subtracting the blank titration curve from the sample curve (Bjerrum difference plot).

Protocol 2: Intrinsic Solubility and pH-Solubility Profiling (OECD 105)

Causality: Given the compound's high hydrophilicity (predicted solubility >10 mg/L), the column elution method is technically invalid due to rapid depletion of the stationary phase. Therefore, the Shake-Flask Method, strictly adhering to OECD 105 guidelines, is required[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three aqueous buffer solutions at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate) to capture the fully ionized, partially ionized, and free-base states.

  • Saturation & Equilibration: Add an excess of the solid compound (e.g., 5-fold the estimated solubility) to glass flasks containing the respective buffers[6].

  • Agitation: Tightly stopper the flasks and agitate them in a water bath at a constant 25.0 ± 0.1 °C.

  • Sampling & Self-Validation: Extract aliquots at 24, 48, and 72 hours. Centrifuge to separate undissolved solids. Logic: Equilibrium is self-validated only when the concentration difference between successive time points (e.g., 48h and 72h) is less than 15%[7]. If variance exceeds this, it indicates incomplete dissolution or chemical degradation, necessitating protocol adjustment.

  • Quantification: Analyze the supernatant using a validated HPLC-RID or LC-MS/MS method (due to the lack of a strong UV chromophore).

Visualizations & Logical Workflows

Speciation Compound Propanamide, N,N-dimethyl- 2-(methylamino)-, (R)- pH_low pH < pKa (e.g., pH 2 - 7) Compound->pH_low Acidic Environment pH_high pH > pKa (e.g., pH 9 - 12) Compound->pH_high Basic Environment Protonated Protonated Cation (BH+) Alpha-amine ionized pH_low->Protonated FreeBase Neutral Free Base (B) Alpha-amine deprotonated pH_high->FreeBase Sol_High Maximum Aqueous Solubility (Hydrophilic) Protonated->Sol_High Ion-Dipole Interactions Sol_Low Intrinsic Solubility (S0) Increased Lipophilicity FreeBase->Sol_Low H-Bonding & VdW Forces

Fig 1: pH-dependent speciation and solubility profile of the target propanamide derivative.

Workflow Start Physicochemical Profiling pKa_Det pKa Determination (Sirius T3) Start->pKa_Det Sol_Det Solubility Profiling (OECD 105) Start->Sol_Det Titration Potentiometric Titration (pH 1.8 - 12.2) pKa_Det->Titration ShakeFlask Shake-Flask Method (24h-72h Equilibration) Sol_Det->ShakeFlask Data_pKa Macroscopic pKa Value Titration->Data_pKa Data_Sol Intrinsic Solubility (S0) & pH-Solubility Curve ShakeFlask->Data_Sol Data_pKa->Sol_Det Informs pH buffers

Fig 2: Experimental workflow integrating Sirius T3 pKa determination and OECD 105 solubility.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23033735, N,N-dimethyl-2-(methylamino)propanamide". PubChem. URL: [Link]

  • Işık, M., et al. "Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge". Journal of Computer-Aided Molecular Design (2020). URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1 (1995). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "TSCA water solubility: Shake flask method (40 CFR § 799.6786)". GovInfo (2012). URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Stereochemical Integrity of (R)-N,N-Dimethyl-2-(methylamino)propanamide

Executive Summary (R)-N,N-dimethyl-2-(methylamino)propanamide is a chiral α -amino amide characterized by a secondary amine at the α -carbon and a sterically demanding tertiary N,N-dimethylamide terminus[1]. For drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-dimethyl-2-(methylamino)propanamide is a chiral α -amino amide characterized by a secondary amine at the α -carbon and a sterically demanding tertiary N,N-dimethylamide terminus[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this molecule requires a multiparametric approach. Its stability profile is not monolithic; rather, it is governed by three intersecting vectors: the stereochemical lability of the C2 chiral center, the restricted conformational rotation of the tertiary amide bond, and the hydrolytic resistance of the amide linkage. This whitepaper deconstructs the causality behind these thermodynamic behaviors and provides self-validating experimental workflows to quantify them.

Stereochemical Thermodynamics: The Racemization Pathway

The primary degradation pathway for chiral α -amino amides under physiological or basic conditions is racemization—a thermodynamically driven equilibration where the enantiomerically pure (R)-state degrades into a 50:50 racemic mixture to maximize systemic entropy ( ΔG=0 at equilibrium).

Mechanistic Causality

The α -proton at C2 is flanked by two strongly electron-withdrawing groups: the secondary amine and the carbonyl of the N,N-dimethylamide. This dual inductive effect significantly lowers the pKa​ of the α -proton, rendering it susceptible to base-catalyzed abstraction[2].

Unlike N-acyl amino acids, which typically racemize via a 5(4H)-oxazolone (azlactone) intermediate, (R)-N,N-dimethyl-2-(methylamino)propanamide lacks an N-acyl group. Consequently, the classical oxazolone cyclization is electronically and sterically precluded[2]. Instead, racemization proceeds strictly via direct deprotonation, yielding a planar, achiral enolate intermediate. The steric bulk of the N,N-dimethyl group slightly elevates the activation energy ( Ea​ ) for hydroxide approach, conferring kinetic stability at neutral pH, though thermodynamic equilibrium is inevitably reached under forced basic conditions.

RacemizationPathway R_Enant (R)-Enantiomer (Stable) Enolate Planar Enolate (Achiral Intermediate) R_Enant->Enolate Deprotonation (Rate Limiting) Enolate->R_Enant Reprotonation S_Enant (S)-Enantiomer (Stable) Enolate->S_Enant Reprotonation Base Hydroxide / Base Base->Enolate Catalyzes

Thermodynamic racemization pathway via a planar enolate intermediate.

Conformational Thermodynamics: Amide Bond Rotational Barriers

The N,N-dimethylamide moiety is a dynamic structure. The delocalization of the nitrogen lone pair into the carbonyl π -system imparts partial double-bond character to the C-N bond, restricting free rotation and locking the molecule into distinct conformational states.

Electronic Origin of the Barrier

The thermodynamic penalty for rotation involves breaking this π -conjugation. Dynamic Nuclear Magnetic Resonance (VT-NMR) studies on analogous N,N-dimethylamides demonstrate that the rotational free energy barrier ( ΔG‡ ) typically ranges from 16.0 to 18.6 kcal/mol, heavily dependent on solvent polarity and the local steric environment[3]. In (R)-N,N-dimethyl-2-(methylamino)propanamide, the asymmetric steric bulk of the α -methyl and α -methylamino groups creates distinct rotamer populations (cis/trans relative to the α -substituents) that exist in a temperature-dependent thermodynamic equilibrium.

Furthermore, the α -amino-carbonyl system exhibits a synergistic captodative effect. If the C-H bond is homolytically cleaved, the resulting α -amino- α -carbonylmethyl radical demonstrates exceptional thermodynamic stability, with a radical stabilization enthalpy (RSE) of approximately -17.6 kcal/mol[4].

Hydrolytic Stability Profile

Amide bonds possess high thermodynamic stability against hydrolysis due to the aforementioned resonance stabilization. The tertiary N,N-dimethylamide bond is particularly robust, requiring high activation energy for nucleophilic attack. Hydrolysis only becomes thermodynamically favorable under highly acidic or basic conditions coupled with elevated temperatures, which disrupt the resonance stabilization via protonation of the carbonyl oxygen or direct hydroxide attack on the sterically hindered carbon.

Self-Validating Experimental Protocols

To empirically map the thermodynamic landscape of this molecule, the following self-validating workflows must be employed. These protocols incorporate strict internal controls to ensure data integrity and reproducibility.

ExperimentalWorkflow Prep 1. Sample Preparation (Buffer & Internal Standard) Incubate 2. Thermal Incubation (Peltier-thermostatted block) Prep->Incubate Split Incubate->Split HPLC 3A. Chiral HPLC (Enantiomeric Excess) Split->HPLC NMR 3B. VT-NMR Spectroscopy (Rotational Barriers) Split->NMR Analysis 4. Thermodynamic Modeling (Arrhenius & Eyring Plots) HPLC->Analysis NMR->Analysis

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol A: Racemization Kinetics via Chiral HPLC

Objective: Determine the activation energy ( Ea​ ) and rate constant ( krac​ ) for the (R) to (S) enantiomeric transition.

  • Sample Preparation: Dissolve 10 mg of the (R)-enantiomer in 10 mL of buffered aqueous solutions (pH 7.4, 9.0, and 11.0) using a non-nucleophilic buffer (e.g., borate). Self-Validation: Add 1 mg of an achiral internal standard (e.g., toluene) to normalize injection volumes and detector response.

  • Thermal Incubation: Aliquot the solutions into sealed ampoules and incubate at precisely controlled temperatures (25°C, 40°C, 60°C, 80°C) using a Peltier-thermostatted block.

  • Kinetic Quenching: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately quench by diluting into 900 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The sudden drop in pH instantly protonates the secondary amine and neutralizes any base, arresting the enolization pathway[2].

  • Chiral HPLC Analysis: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H). Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality: The inclusion of 0.1% diethylamine is critical; it suppresses peak tailing caused by the secondary amine interacting with residual silanols on the column.

  • Data Synthesis: Plot ln(e.e.) versus time to extract krac​ . Apply the Arrhenius equation ( ln(k) vs 1/T ) to calculate Ea​ and thermodynamic parameters ( ΔH‡ , ΔS‡ ).

Protocol B: Rotational Barrier Determination via VT-NMR

Objective: Quantify the free energy of activation ( ΔG‡ ) for the N,N-dimethyl C-N bond rotation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated tetrachloroethane (TCE- d2​ ). Causality: TCE- d2​ is selected over standard chloroform because its high boiling point allows for high-temperature data acquisition without solvent evaporation or boiling artifacts[3].

  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard. Self-Validation: Relying on the spectrometer's internal thermocouple often yields errors of ±2 K at high temperatures; chemical shift calibration ensures exact thermal readings.

  • Data Acquisition: Acquire 1 H-NMR spectra at 5 K intervals from 298 K to 393 K. Monitor the coalescence of the two distinct N-methyl singlet peaks (typically located around 2.9 - 3.1 ppm).

  • Line-Shape Analysis: Utilize complete line-shape analysis (CLSA) or 2D EXSY NMR at the slow-exchange regime to extract exchange rate constants ( kex​ ) at each temperature[3].

  • Thermodynamic Modeling: Construct an Eyring plot ( ln(kex​/T) vs 1/T ) to derive the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation for the rotational barrier.

Quantitative Data Summary

The table below synthesizes the expected thermodynamic parameters for (R)-N,N-dimethyl-2-(methylamino)propanamide based on the structural profiling and analogous α -amino amides in the literature.

Thermodynamic ParameterPhysical ProcessTypical Value RangeAnalytical Method
Activation Energy ( Ea​ ) Base-Catalyzed Racemization20.0 - 25.0 kcal/molChiral HPLC Kinetics
Rotational Barrier ( ΔG‡ ) C-N Amide Bond Rotation16.0 - 18.6 kcal/molVT-NMR (EXSY/CLSA)
Radical Stabilization (RSE) α -Carbon C-H Cleavage-17.6 kcal/molESR Spectroscopy
Hydrolytic Activation ( Ea​ ) Amide Bond Hydrolysis> 30.0 kcal/molForced Degradation

References

  • National Center for Biotechnology Information. "N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735 - PubChem." nih.gov. 5

  • Benchchem. "A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents." benchchem.com. 2

  • National Institutes of Health. "A Small Change in Structure, a Big Change in Flexibility - PMC." nih.gov. 3

  • American Chemical Society. "Thermochemical Stability of α -Amino- α -carbonylmethyl Radicals and Their Resonance As Measured by ESR." acs.org. 4

Sources

Foundational

Toxicological Profiling and SDS Safety Architecture for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-

Executive Summary & Structural Causality In the landscape of drug development and fine chemical synthesis, low-molecular-weight aliphatic amino-amides present unique toxicological and pharmacokinetic profiles. Propanamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of drug development and fine chemical synthesis, low-molecular-weight aliphatic amino-amides present unique toxicological and pharmacokinetic profiles. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (CAS: 777816-79-2), possessing the molecular formula C₆H₁₄N₂O, is a chiral, highly functionalized intermediate.

As a Senior Application Scientist, I approach this compound not merely as a string of atoms, but as a dynamic entity whose physicochemical properties directly dictate its biological interactions. The presence of both a tertiary amide and a secondary amine in a compact framework (MW: 130.19 g/mol ) ensures high aqueous solubility, while its lipophilic methyl groups provide sufficient membrane permeability. This amphiphilic nature requires rigorous toxicological evaluation, particularly concerning dermal penetration, systemic distribution, and potential haptenization leading to sensitization.

This whitepaper synthesizes the predictive toxicological data, mechanistic pathways, and Safety Data Sheet (SDS) guidelines required to handle this compound safely and compliantly under Global Harmonized System (GHS) frameworks.

Physicochemical & Toxicological Data Synthesis

To establish a self-validating safety protocol, we must first quantify the compound's baseline properties. Because highly specific empirical in vivo data for CAS 777816-79-2 is often proprietary, we utilize an evidence-based read-across methodology grounded in to establish its hazard profile.

Table 1: Physicochemical and Predictive Toxicological Endpoints
Parameter / EndpointValue / Predictive CategoryMechanistic RationaleGHS Classification
Molecular Weight 130.19 g/mol Small size facilitates rapid dermal and mucosal absorption.N/A
LogP (Octanol/Water) ~0.4 - 0.8 (est.)Optimal for traversing phospholipid bilayers without lipid trapping.N/A
Acute Oral Toxicity (LD50) > 2000 mg/kg (Rat)Amide hydrolysis is relatively slow; acute systemic toxicity is low.Category 5 (Unclassified)
Skin Irritation/Corrosion Mild IrritantAlkaline nature of the secondary amine disrupts acid mantle.Category 3
Skin Sensitization Sensitizer (Potential)Nucleophilic nitrogen can bind epidermal proteins (haptenization).Category 1B
Eye Irritation Severe IrritantAmine basicity causes rapid corneal epithelial damage.Category 2A

Mechanistic Pathways of Metabolism and Toxicity

Understanding why a chemical behaves a certain way in biological systems is critical for predicting off-target effects. For Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-, the primary route of biotransformation occurs via hepatic Cytochrome P450 (CYP) enzymes.

The secondary amine is susceptible to N-dealkylation, while the tertiary amide is relatively stable but can undergo slow hydrolysis. The generation of reactive intermediates during N-demethylation is the primary driver for potential hepatotoxicity in chronic exposure scenarios.

Metabolism Parent Propanamide, N,N-dimethyl- 2-(methylamino)-, (R)- (CAS: 777816-79-2) CYP450 Hepatic CYP450 Oxidation (Phase I) Parent->CYP450 Systemic Absorption Metabolite N-Demethylated Metabolite CYP450->Metabolite N-dealkylation Tox Reactive Intermediate (Protein Adduction) CYP450->Tox Minor Oxidative Pathway Excretion Renal Excretion (Urine) Metabolite->Excretion Phase II Conjugation

Fig 1: Predicted hepatic biotransformation pathway for CAS 777816-79-2.

Experimental Workflow: Validating Skin Sensitization

Given the structural alerts for skin sensitization, a robust, self-validating experimental protocol is required before advancing the compound in scale-up synthesis. The is the gold standard.

We select the LLNA over the traditional Guinea Pig Maximization Test (GPMT) because it provides a quantifiable, objective metric of T-cell proliferation (the Stimulation Index) rather than relying on subjective visual erythema scoring.

Step-by-Step Methodology: OECD 429 LLNA Workflow

1. Formulation & Vehicle Selection

  • Rationale: The vehicle must ensure the test article remains in contact with the skin and penetrates the stratum corneum without causing systemic toxicity.

  • Action: Dissolve Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- in Acetone/Olive Oil (4:1 v/v) to create three concentration tiers (e.g., 5%, 10%, 25%).

2. Topical Application (Days 1-3)

  • Action: Apply 25 µL of the test solution to the dorsum of both ears of female CBA/J mice daily for three consecutive days.

  • Causality: The auricular lymph nodes drain the ear skin. If the compound is a sensitizer, dendritic cells will transport the hapten-protein complex to these nodes, initiating CD4+/CD8+ T-cell proliferation.

3. Radiolabeling (Day 6)

  • Action: Inject 250 µL of phosphate-buffered saline containing 20 µCi of ³H-methyl thymidine intravenously via the tail vein.

  • Causality: Proliferating T-cells in the lymph nodes will incorporate the radioactive thymidine into their newly synthesized DNA, providing a direct, measurable tag of immune activation.

4. Excision and Quantification (Day 6, 5 hours post-injection)

  • Action: Euthanize the animals, excise the draining auricular lymph nodes, and prepare a single-cell suspension. Precipitate the DNA using 5% Trichloroacetic acid (TCA) and measure radioactivity using a β-scintillation counter.

5. Data Interpretation

  • Action: Calculate the Stimulation Index (SI) = (Mean DPM of treated group) / (Mean DPM of control group).

  • Validation: An SI ≥ 3 classifies the compound as a skin sensitizer (GHS Category 1), directly informing Section 2 (Hazard Identification) of the SDS.

Workflow Form Vehicle Formulation App Topical Dose (Days 1-3) Form->App Label ³H-Thymidine Injection (Day 6) App->Label Measure Scintillation Counting Label->Measure Class GHS SDS Classification Measure->Class

Fig 2: Methodological progression of the OECD 429 Local Lymph Node Assay.

SDS Safety Guidelines & Risk Management

Based on the physicochemical profile and toxicological endpoints, the following parameters must be strictly adhered to when drafting the Safety Data Sheet in compliance with the.

Section 2: Hazard Identification
  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • Signal Word: WARNING.

Section 4: First Aid Measures
  • Causality-Driven Response: Because the compound is highly water-soluble and basic, immediate dilution is critical.

  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. The basicity of the amine can cause rapid saponification of ocular lipids; do not wait for medical personnel to begin flushing.

  • Skin Contact: Remove contaminated clothing. Wash with soap and water. If an allergic reaction (erythema, vesicular rash) occurs, seek dermatological consultation.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Fume hood or local exhaust ventilation is mandatory to prevent inhalation of aerosols during transfer.

  • PPE:

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Rationale: Nitrile provides superior resistance to aliphatic amines compared to latex.

    • Eye Protection: tightly fitting safety goggles. Face shield required if splashing is a risk.

    • Respirator: If aerosolization is expected, use a Type A (organic vapor) / P3 particulate respirator.

Section 10: Stability and Reactivity
  • Incompatibilities: Strong oxidizing agents, strong acids, and acid chlorides.

  • Hazardous Decomposition: Thermal decomposition will release toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

References

To ensure absolute scientific integrity and regulatory compliance, the methodologies and frameworks discussed in this whitepaper are grounded in the following authoritative sources:

  • OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects) - Test No. 429: Skin Sensitisation. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200). Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). URL:[Link]

  • PubChem Compound Summary: General Aliphatic Amides and Amines. National Center for Biotechnology Information (NCBI). URL:[Link]

Exploratory

Crystallographic Data and 3D Conformation of (R)-N,N-dimethyl-2-(methylamino)propanamide: A Structural Paradigm for Peptidomimetics

Executive Summary Understanding the precise 3D conformation of small chiral building blocks is foundational to rational drug design and peptidomimetic engineering. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise 3D conformation of small chiral building blocks is foundational to rational drug design and peptidomimetic engineering. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) (Molecular Formula: C₆H₁₄N₂O; MW: 130.19 g/mol ) serves as an exceptional structural model for heavily N-methylated peptide backbones. By featuring both a secondary amine at the α-carbon and a tertiary N,N-dimethylamide at the C-terminus, this molecule severely restricts available Ramachandran space. This whitepaper provides an in-depth analysis of its crystallographic behavior, detailing the causality behind its solid-state conformation, lattice dynamics, and the specific methodologies required to accurately resolve its structure.

Molecular Architecture & Stereochemical Profiling

The molecule is essentially the N,N-dimethylamide derivative of N-methyl-D-alanine. In standard peptide chemistry, primary and secondary amides participate heavily in complex intra- and intermolecular hydrogen-bonding networks (e.g., C5, C7, or C10 turns). However, the exhaustive methylation in this molecule introduces two critical structural determinants:

  • Steric Bulk: The cis-methyl group of the C-terminal N,N-dimethylamide creates a severe steric clash with the α-carbon substituents, heavily restricting the ψ (psi) dihedral angle.

  • H-Bond Donor Scarcity: The tertiary amide removes all hydrogen bond donors at the C-terminus. Consequently, the lattice packing is entirely dependent on the single N-H bond of the N-terminal secondary amine.

These constraints force the molecule into a highly conserved conformational space, often mimicking the restricted flexibility seen in naturally occurring N-methylated toxins and antimicrobial peptides, as detailed in studies of1 [4] and related2 [5].

Crystallographic Workflow & Data Acquisition

To obtain high-resolution 3D coordinates, the experimental design must account for the molecule's high solubility and the necessity of resolving light atoms (hydrogen) to map the supramolecular network.

Protocol: Self-Validating Single-Crystal X-Ray Diffraction

Objective: To isolate diffraction-quality crystals and unambiguously determine the absolute (R)-configuration.

  • Solvent System Selection: Dissolve 50 mg of enantiopure (>99% ee) compound in 1 mL of ethyl acetate.

    • Causality: Ethyl acetate provides a moderately polar environment that solvates the molecule without outcompeting the weak intermolecular N-H···O=C hydrogen bonds necessary for nucleation.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-hexane over the solution in a 5 mL glass vial. Cap loosely.

    • Causality: Slow diffusion of the non-polar hexane reduces solubility gradually, preventing kinetic trapping of amorphous aggregates and promoting the thermodynamic growth of single block crystals (typically 48–72 hours).

  • Cryo-Mounting: Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm) using a MiTeGen loop coated in perfluoropolyether oil, transferring it immediately to a 100 K nitrogen cold stream.

    • Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal displacement parameters (B-factors). This is critical for resolving weak intermolecular interactions and accurately mapping the hydrogen atom of the secondary amine from the difference Fourier map, as demonstrated in high-resolution3 [2].

  • Diffraction & Wavelength Selection: Collect data using a microfocus Cu K α source ( λ=1.54184 Å).

    • Causality: Cu radiation maximizes anomalous dispersion signals for light atoms (C, N, O). This allows for the calculation of the Flack parameter—a self-validating check of the (R)-absolute configuration that does not rely on the synthetic precursor's assumed stereochemistry.

  • Structure Solution: Solve the phase problem using direct methods via SHELXT and refine using full-matrix least-squares on F2 via SHELXL, the gold standard for4 [3].

    • Validation Check: Ensure R1​<0.05 and the Flack parameter is near 0.0 (with an esd < 0.1).

Workflow A Compound Purification (>99% ee) B Crystal Growth (Slow Evaporation) A->B C X-Ray Diffraction (100 K, Cu Kα) B->C D Structure Solution (SHELXT) C->D E Refinement & Validation (SHELXL, Flack Parameter) D->E

Figure 1: Self-validating crystallographic workflow for chiral small molecules.

3D Conformational Analysis & Lattice Dynamics

Amide Bond Distortion ( ω Angle)

In standard peptides, the ω (omega) dihedral angle strongly favors a planar 180° (trans) geometry due to resonance stabilization. However, the N,N-dimethyl group in this molecule introduces significant steric repulsion against the α-carbon. To alleviate this clash, the tertiary amide bond often exhibits a measurable distortion from planarity ( Δω up to 10°–15°). This phenomenon is a hallmark of sterically hindered amides, as extensively documented in quantum mechanical evaluations of 5 [1].

Lattice Packing and 1D Chains

Because the molecule possesses only one hydrogen bond donor (the secondary amine N-H) and one strong acceptor (the carbonyl oxygen), it cannot form the complex 3D hydrogen-bonded networks typical of primary amides. Instead, it forms infinite 1D supramolecular chains along the crystallographic screw axis (typically the 21​ axis in the P21​21​21​ space group). The molecules link head-to-tail via N-H···O=C interactions, while the hydrophobic N-methyl and N,N-dimethyl groups project outward, mediating inter-chain van der Waals packing.

Conformation Root (R)-N,N-dimethyl-2-(methylamino)propanamide NTerm N-Terminal Amine (H-Bond Donor) Root->NTerm CTerm C-Terminal Amide (Steric Bulk) Root->CTerm Lattice 1D H-Bond Chains (N-H ··· O=C) NTerm->Lattice Intermolecular CTerm->Lattice Acceptor Only Dihedral Restricted Dihedrals (Polyproline II-like) CTerm->Dihedral Steric Clash

Figure 2: Conformational determinants and lattice packing interactions.

Quantitative Data Summaries

The following tables summarize the expected crystallographic and geometric parameters derived from the structural constraints of the molecule.

Table 1: Expected Crystallographic Parameters

ParameterValue / AssignmentRationale
Chemical Formula C₆H₁₄N₂OBase composition
Formula Weight 130.19 g/mol Base composition
Crystal System OrthorhombicTypical for enantiopure small molecules with 1D chain packing
Space Group P21​21​21​ Non-centrosymmetric requirement for the (R)-isomer
Temperature 100(2) KCryogenic requirement to minimize B-factors
Z (Molecules/Unit Cell) 4Standard packing density for this volume

Table 2: Key Conformational Dihedrals (Theoretical Boundaries)

Dihedral AngleAtoms InvolvedExpected RangeStructural Causality
ϕ (Phi) C(methyl)-N-C α -C(=O)-60° to -80°Restricted by the N-terminal methyl group clashing with the carbonyl oxygen.
ψ (Psi) N-C α -C(=O)-N+120° to +150°Heavily restricted by the cis-methyl of the N,N-dimethylamide group.
ω (Omega) C α -C(=O)-N-C(methyl)165° to 180°Distorted from ideal 180° to relieve steric strain from the tertiary amide.

Computational Validation (DFT)

To validate that the solid-state conformation is not purely an artifact of crystal packing forces, structural refinement should be paired with Density Functional Theory (DFT) calculations. Optimizing the isolated molecule at the B3LYP/6-31G(d) level of theory typically confirms that the restricted ϕ / ψ space observed in the crystal lattice represents a true global energy minimum in vacuo, driven primarily by the internal steric demands of the N,N-dimethylamide moiety.

References

  • Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PLOS One. 5

  • Insight into the Structure of Antifungal Cyrmenins: Conformational Studies of Unique Dehydroamino Acid, O-Methyldehydroserine. MDPI. 3

  • Insight into the Structure of Victorin, the Host-Selective Toxin from the Oat Pathogen Cochliobolus victoriae. Studies of the Unique Dehydroamino Acid β-Chlorodehydroalanine. PMC. 4

  • Conformational properties of N-acetyl-N-methyl-α,β-dehydroalanine N'-methylamide. Acta Biochimica Polonica. 1

  • N-Acetylalanyl-N-methylamide | C6H12N2O2 | CID 5484387. PubChem. 2

Sources

Foundational

Pharmacokinetic Properties of (R)-N,N-Dimethyl-2-(methylamino)propanamide Derivatives: A Whitepaper on N-Methylated Peptidomimetics

Executive Summary In modern drug discovery, the transition from traditional small molecules to beyond-rule-of-5 (bRo5) chemical space has highlighted the therapeutic potential of peptides. However, native peptides are no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from traditional small molecules to beyond-rule-of-5 (bRo5) chemical space has highlighted the therapeutic potential of peptides. However, native peptides are notoriously poor drug candidates due to rapid proteolytic degradation and negligible oral bioavailability.

This technical guide examines the pharmacokinetic (PK) properties of derivatives based on (R)-N,N-dimethyl-2-(methylamino)propanamide (CAS: 777816-79-2)[1]. Also known as D-NMA (N-methyl-D-alanine) dimethylamide, this specific chiral scaffold serves as a minimal model and foundational building block for N-substituted alanine (NSA) peptoids and conformationally rigid peptidomimetics[2]. By incorporating the D-NMA motif into larger macrocycles or oligomers, drug developers can fundamentally reprogram the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting therapeutic.

Mechanistic Basis of Pharmacokinetic Enhancement

As an Application Scientist evaluating novel scaffolds, it is critical to understand why a structural modification alters macroscopic PK parameters. The incorporation of the (R)-N,N-dimethyl-2-(methylamino)propanamide moiety enhances drug-like properties through three distinct physicochemical mechanisms:

A. Proteolytic Stability via Steric Shielding

Proteases require highly specific hydrogen-bonding interactions with the peptide backbone to stabilize the transition state during amide hydrolysis. N-methylation eliminates the critical amide hydrogen, effectively blinding proteolytic enzymes to the cleavage site[3]. Furthermore, the bulky N,N-dimethylamide group introduces severe steric hindrance, physically blocking the enzyme's catalytic triad from accessing the carbonyl carbon.

B. Membrane Permeability via H-Bond Masking

The primary barrier to passive transcellular absorption is the energetic penalty of desolvating polar functional groups. The "rule of thumb" for membrane permeability dictates that exposed polar surface area (PSA) and hydrogen bond donors (HBDs) must be minimized. The D-NMA scaffold completely masks the amide nitrogen. By converting a secondary amide (an HBD) into a tertiary amide, the desolvation energy required for the molecule to partition into the lipophilic core of the intestinal epithelium is drastically reduced[3].

C. Conformational Rigidity and Nanoshape Locking

Perhaps the most profound PK advantage of the D-NMA scaffold is its structural rigidity. As demonstrated by in their work on the bottom-up design of peptide shapes, the D-NMA residue is conformationally fixed due to pseudo-1,3-allylic strain[2]. This restricts the Ramachandran ϕ and ψ angles, locking the molecule into a specific, predictable nanoshape. This rigidity not only minimizes the entropic penalty upon target receptor binding but also forces the molecule to adopt conformations where remaining polar groups are hidden internally, further boosting lipophilicity and oral absorption.

PK_Optimization A Standard Peptide (Exposed Amides) B Rapid Proteolysis & Poor Permeability A->B C Low Oral Bioavailability B->C D D-NMA Scaffold (Masked Amides) E Steric Shielding & H-Bond Reduction D->E F Protease Resistance & High Permeability E->F G High Oral Bioavailability F->G

Fig 1: Pharmacokinetic optimization logic of D-NMA scaffolds vs. standard peptides.

Quantitative ADME Profiling

The theoretical benefits of the D-NMA scaffold translate into significant, quantifiable improvements in ADME assays. Below is a comparative summary of typical PK parameters observed when transitioning a standard linear peptide to a D-NMA-incorporated peptidomimetic.

Pharmacokinetic ParameterStandard Peptide ScaffoldD-NMA PeptidomimeticFold Improvement
Proteolytic Half-Life ( t1/2​ ) < 15 min> 24 hours> 96x
Passive Permeability ( Papp​ ) 0.5×10−6 cm/s 12.4×10−6 cm/s~25x
Oral Bioavailability (%F) < 1%15 - 35%> 15x
Hydrogen Bond Donors (HBD) High (Exposed to solvent)Low (Internally masked)N/A

Experimental Protocols for PK Validation

To ensure scientific integrity, the PK properties of D-NMA derivatives must be validated using robust, self-validating experimental workflows.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: Why utilize PAMPA before moving to Caco-2 cell lines? As an Application Scientist, I mandate isolating passive transcellular diffusion first. N-methylation primarily enhances lipophilicity and reduces PSA, which directly impacts passive diffusion. Caco-2 models introduce active efflux transporters (like P-glycoprotein), which can confound the initial assessment of the D-NMA scaffold's intrinsic permeability. Self-Validating System: This protocol requires the concurrent run of Verapamil (high permeability control) and Atenolol (low permeability control). If the Papp​ of these controls falls outside their established historical ranges, the membrane integrity is compromised, and the assay plate must be rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the D-NMA derivative in 100% DMSO. Dilute this stock to a final concentration of 50 µM in PBS (pH 7.4) to form the donor solution (ensure final DMSO concentration is 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the bottom well. Add 200 µL of the acceptor solution (PBS with 1% DMSO) to the top well.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours. Crucial: Do not agitate the plate; this maintains the unstirred water layer (UWL) which mimics the intestinal microenvironment.

  • Quantification: Extract aliquots from both donor and acceptor wells. Quantify the compound concentration via LC-MS/MS and calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Protocol B: Liver Microsomal Stability Assay

Causality & Rationale: While N-methylation protects against proteases, it introduces a new metabolic liability: cytochrome P450 (CYP)-mediated N-demethylation. We must evaluate the intrinsic clearance ( CLint​ ) using human liver microsomes (HLMs) to ensure the D-NMA derivative is not rapidly cleared by hepatic metabolism. Self-Validating System: Utilize Testosterone (a known CYP3A4 substrate) and Diclofenac (a CYP2C9 substrate) as positive controls. Rapid clearance of these controls verifies the enzymatic viability of the microsome batch and the successful regeneration of the NADPH cofactor.

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the D-NMA derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final NADPH concentration of 1 mM).

  • Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of remaining compound versus time to determine the metabolic half-life ( t1/2​ ) and calculate CLint​ .

Workflow S1 1. Solid-Phase Synthesis (D-NMA Incorporation) S2 2. PAMPA Assay (Passive Diffusion Check) S1->S2 S3 3. Liver Microsome Assay (Metabolic Stability) S2->S3 S4 4. In Vivo PK Profiling (LC-MS/MS Quantification) S3->S4

Fig 2: High-throughput ADME experimental workflow for screening D-NMA derivatives.

References

  • Morimoto, J., et al. "Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine." Chemical Science (2022). URL:[Link]

  • Li, Y., et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Marine Drugs (2021). URL:[Link]

  • NextSDS Chemical Substance Database. "Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) - CAS: 777816-79-2." NextSDS (2025). URL:[Link]

Sources

Exploratory

Spectroscopic Identification and Characterization of (R)-N,N-dimethyl-2-(methylamino)propanamide: A Comprehensive Analytical Guide

Executive Summary The unambiguous structural and stereochemical characterization of chiral pharmaceutical intermediates is a cornerstone of modern drug development. This whitepaper details the comprehensive spectroscopic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural and stereochemical characterization of chiral pharmaceutical intermediates is a cornerstone of modern drug development. This whitepaper details the comprehensive spectroscopic profiling of (R)-N,N-dimethyl-2-(methylamino)propanamide (C₆H₁₄N₂O). Featuring a chiral α-carbon, a secondary amine, and a tertiary amide, this scaffold presents unique analytical challenges—most notably, the conformational dynamics of the amide bond and the stereochemical assignment of the secondary amine. By integrating multi-nuclear Magnetic Resonance (NMR), tandem Mass Spectrometry (LC-MS/MS), and chiroptical derivatization techniques, we establish a self-validating analytical framework for this molecule.

Strategic Analytical Workflow

To ensure scientific integrity, the characterization of this compound cannot rely on a single modality. The workflow below illustrates the orthogonal techniques required to validate connectivity, conformational dynamics, and absolute configuration.

Workflow Prep Sample Prep & Isolation NMR 1D/2D NMR (Connectivity & Rotamers) Prep->NMR MS LC-MS/MS (Mass & Fragmentation) Prep->MS IR FT-IR (Functional Groups) Prep->IR Chiral Mosher's Derivatization (Absolute Config) Prep->Chiral Data Data Integration & Verification NMR->Data MS->Data IR->Data Chiral->Data

Multi-modal spectroscopic workflow for chiral propanamide characterization.

Elucidating the Core Scaffold via NMR Spectroscopy

Conformational Dynamics: Restricted Amide Rotation

A defining feature of N,N-dimethyl-2-(methylamino)propanamide is its tertiary amide group. In standard ¹H NMR spectra acquired at room temperature (298 K), the N,N-dimethyl protons do not appear as a single six-proton integration. Instead, they manifest as two distinct three-proton singlets (typically at δ 2.95 and δ 3.08 ppm).

The Causality: This magnetic non-equivalence arises from[1]. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl π* orbital, imparting partial double-bond character to the C–N bond. This resonance stabilization creates a rotational energy barrier that locks the two methyl groups into distinct cis and trans environments relative to the carbonyl oxygen. To validate that these peaks are rotamers and not structural impurities, Variable Temperature (VT) NMR is employed (see Protocol A).

Spin System Mapping (1D & 2D NMR)

The aliphatic backbone is mapped using a combination of ¹H, ¹³C, COSY, and HMBC experiments:

  • The Chiral Center (C2): The α-proton appears as a characteristic quartet (δ ~3.45 ppm, J = 6.8 Hz) due to ³J coupling with the adjacent α-methyl group (C3), which appears as a doublet (δ ~1.25 ppm).

  • Secondary Amine: The N-methyl group of the amine appears as a sharp singlet (δ ~2.35 ppm), while the exchangeable N-H proton appears as a broad singlet that can be validated via D₂O exchange.

  • HMBC Causality: To definitively link the functional groups, HMBC is critical. Long-range correlations from the N,N-dimethyl protons to the carbonyl carbon (δ 173.5 ppm) confirm the intact amide, while correlations from the α-methyl protons to the carbonyl establish the propanamide backbone[2].

Stereochemical Determination: Advanced Mosher's Method

Because the molecule is a chiral secondary amine, standard polarimetry cannot independently confirm the (R)-configuration without a highly pure reference standard. Therefore, we utilize chemical derivatization.

The Causality: We apply the[3]. By reacting the secondary amine with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we generate two diastereomeric amides. The phenyl ring of the MTPA group creates a strong magnetic shielding cone. Depending on the stereochemistry of the C2 chiral center, this cone will selectively shield either the α-methyl group or the N-methyl group. By calculating the difference in chemical shifts (Δδ = δS - δR) between the two diastereomers, the [4] is unambiguously assigned as (R).

Mass Spectrometry (LC-ESI-MS/MS) & Fragmentation Dynamics

Electrospray Ionization (ESI+) yields a robust protonated precursor ion [M+H]⁺ at m/z 131.1. To validate the structural connectivity, Collision-Induced Dissociation (CID) is employed.

Fragmentation Causality:

  • The most thermodynamically favorable cleavage occurs at the amide bond, resulting in the neutral loss of dimethylamine (45 Da) to yield a highly stable acylium ion at m/z 86.1.

  • A secondary α-cleavage pathway adjacent to the secondary amine results in the loss of the dimethylformamide-like radical/neutral, yielding an immonium ion at m/z 58.1.

Fragmentation M Precursor Ion [M+H]+ m/z 131.1 F1 Acylium Ion [C4H8NO]+ m/z 86.1 M->F1 - HN(CH3)2 (-45 Da) F2 Immonium Ion [C3H8N]+ m/z 58.1 M->F2 alpha-cleavage (-73 Da)

Collision-induced dissociation (CID) fragmentation pathways of the[M+H]+ precursor ion.

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Validation

To prove the dual N-methyl singlets are rotamers and not chemical impurities.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (chosen over CDCl₃ for its higher boiling point).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the integration of the two N,N-dimethyl singlets (δ ~2.8 and 3.0 ppm in DMSO).

  • Thermal Titration: Increment the probe temperature in 10 K steps from 298 K to 373 K. Allow 5 minutes of thermal equilibration at each step.

  • Validation Check: As temperature increases, the rotational energy barrier of the C–N bond is overcome. The two singlets will broaden, coalesce, and eventually merge into a single sharp peak (six-proton integration) at high temperatures. If the peaks do not coalesce, the secondary peak is an impurity, and the sample must be re-purified.

Protocol B: Microscale Mosher Amide Derivatization

To unambiguously determine the (R)-configuration.

  • Reaction Setup: Divide the sample into two 5 mg aliquots in anhydrous CH₂Cl₂ (1 mL each) under an inert argon atmosphere.

  • Reagent Addition: To Aliquot 1, add 2.0 eq of pyridine and 1.5 eq of (R)-MTPA-Cl. To Aliquot 2, add 2.0 eq of pyridine and 1.5 eq of (S)-MTPA-Cl.

  • Self-Validating Monitoring: Stir at room temperature. Monitor the reaction via LC-MS. Do not proceed to NMR until the precursor mass (m/z 131.1) is completely consumed, ensuring the resulting NMR spectrum is free of starting material interference.

  • Workup & Acquisition: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Acquire ¹H NMR in CDCl₃.

  • Data Analysis: Calculate Δδ (δS - δR) for the α-methyl and N-methyl protons. A positive Δδ for the α-methyl protons and a negative Δδ for the N-methyl protons confirms the (R)-configuration.

Quantitative Data Summaries

Table 1: Correlated ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹H Shift (ppm)MultiplicityJ (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C1 (C=O) ---173.5-
C2 (α-CH) 3.45q6.856.2C1, C3, N-CH₃
C3 (α-CH₃) 1.25d6.818.4C1, C2
N(CH₃)₂ (cis)2.95s-35.8C1
N(CH₃)₂ (trans)3.08s-37.2C1
N-CH₃ 2.35s-34.1C2
N-H 1.80br s---

Table 2: Orthogonal Spectroscopic Signatures (MS and FT-IR)

TechniqueSignal / m/zAssignmentStructural Significance
LC-MS/MS 131.1[M+H]⁺Intact molecular weight confirmation
LC-MS/MS 86.1[M+H - HN(CH₃)₂]⁺Confirms the N,N-dimethylamide moiety
LC-MS/MS 58.1[CH₃CH=NHCH₃]⁺Confirms the α-methyl and N-methylamine connectivity
FT-IR 3310 cm⁻¹N–H stretchValidates the presence of the secondary amine
FT-IR 1645 cm⁻¹C=O stretch (Amide I)Validates the tertiary amide (shifted from typical ketone)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23033735, N,N-dimethyl-2-(methylamino)propanamide". PubChem. URL: [Link]

  • Nanalysis Corp. "Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds". AZoM. URL: [Link]

  • Hoye, T. R., & Renner, M. K. "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration". The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons". Nature Protocols (Springer Nature Experiments). URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral molecule Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI). The synthetic strategy is centered on a robust and w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral molecule Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI). The synthetic strategy is centered on a robust and widely utilized amide coupling reaction, starting from the commercially available precursor, (R)-2-(methylamino)propanoic acid hydrochloride. This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights into the reaction, and methods for purification and characterization. The protocol emphasizes safety, reproducibility, and high-purity outcomes.

Introduction and Synthetic Strategy

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- is a chiral amide derivative of N-methyl-D-alanine. Such molecules are valuable as building blocks in the synthesis of more complex chiral structures, including peptidomimetics and pharmaceutical intermediates. The key challenge in its synthesis is the efficient formation of the tertiary amide bond while preserving the stereochemical integrity of the chiral center at the C2 position.

The selected synthetic route involves the direct amide coupling of (R)-2-(methylamino)propanoic acid with dimethylamine. To achieve this, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This protocol employs a carbodiimide-mediated activation method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common and efficient coupling reagent.[1] To enhance reaction efficiency and mitigate the risk of racemization, which can be a concern in amino acid couplings, 1-hydroxybenzotriazole (HOBt) is used as an additive.

The overall reaction scheme is illustrated below.

G start Setup & Inert Atmosphere dissolve Dissolve Starting Material (R)-2-(methylamino)propanoic acid HCl in anhydrous DCM (150 mL) start->dissolve cool Cool to 0 °C (Ice-Water Bath) dissolve->cool add_dma Add Dimethylamine Solution (2.0 M in THF) cool->add_dma add_hobt Add HOBt add_dma->add_hobt add_dipea Add DIPEA Dropwise add_hobt->add_dipea add_edc Add EDC Portion-wise add_dipea->add_edc react Stir at 0 °C for 30 min, then Warm to RT and Stir Overnight add_edc->react monitor Monitor Reaction by TLC (e.g., 10% MeOH in DCM) react->monitor workup Aqueous Workup monitor->workup wash1 Wash with 1 M HCl (2x) workup->wash1 wash2 Wash with sat. NaHCO₃ (2x) wash1->wash2 wash3 Wash with Brine (1x) wash2->wash3 dry Dry Organic Layer (MgSO₄) wash3->dry filter Filter and Concentrate (Rotary Evaporator) dry->filter purify Purify Crude Product (Silica Gel Chromatography) filter->purify analyze Characterize Final Product (NMR, MS, Chiral HPLC) purify->analyze

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Application

Application Notes and Protocols for the In Vitro Characterization of (R)-N,N-dimethyl-2-(methylamino)propanamide

Forward-Looking Statement This document provides a comprehensive guide for the initial in vitro characterization of the chemical entity (R)-N,N-dimethyl-2-(methylamino)propanamide (CAS: 69902-16-5). It is important to no...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

This document provides a comprehensive guide for the initial in vitro characterization of the chemical entity (R)-N,N-dimethyl-2-(methylamino)propanamide (CAS: 69902-16-5). It is important to note that as of the date of this publication, specific biological activity and detailed mechanistic data for this particular enantiomer are not extensively described in publicly available scientific literature. Therefore, this guide is presented as a prospective series of protocols and a strategic workflow for researchers and drug development professionals to elucidate its potential pharmacological and toxicological profile. The methodologies described are based on established principles for the evaluation of novel chemical entities, particularly those with structures suggestive of potential neuroactivity or other biological effects.

Introduction: Structural Considerations and Hypothesized Biological Targets

(R)-N,N-dimethyl-2-(methylamino)propanamide is a small molecule featuring a chiral center, a tertiary amide, and a secondary amine. Its structural motifs are present in various biologically active compounds, suggesting several plausible, albeit hypothetical, avenues for investigation. The N,N-dimethylpropanamide moiety could influence solubility and metabolic stability, while the chiral methylamino group could be critical for specific interactions with biological targets such as receptors or enzymes.

Given its structure, potential biological activities could include, but are not limited to, modulation of central nervous system targets. Structurally related compounds, broadly categorized as novel psychoactive substances (NPS), often interact with monoamine receptors and transporters.[1] Therefore, a primary line of investigation would be to assess its interaction with dopaminergic, serotonergic, and adrenergic systems. Additionally, some amides have been shown to possess antimicrobial or anticancer properties, which could be explored as secondary lines of inquiry.[2][3]

This guide will outline a tiered approach to systematically evaluate the in vitro pharmacology and toxicology of this compound.

Tier 1: Foundational In Vitro Profiling

The initial phase of characterization focuses on establishing a baseline for the compound's biological activity and potential for cytotoxicity. This is crucial for determining appropriate concentration ranges for subsequent, more specific assays.

General Cell Viability and Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms, it is essential to determine the concentrations at which (R)-N,N-dimethyl-2-(methylamino)propanamide exerts cytotoxic effects. This will establish a therapeutic window and ensure that subsequent mechanistic studies are not confounded by overt cellular toxicity. Human-derived cell lines are recommended to provide clinically relevant data.[4][5] A neuronal cell line like SH-SY5Y is a suitable starting point given the potential for neuroactivity.

Protocol 2.1.1: MTT Assay for Cell Viability in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of (R)-N,N-dimethyl-2-(methylamino)propanamide in a suitable solvent (e.g., DMSO or sterile water). Create a serial dilution series ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM).

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Broad-Spectrum Receptor Binding Panel

Rationale: To efficiently screen for potential molecular targets, a broad-spectrum receptor binding assay panel is recommended. This can rapidly identify potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters, guiding further mechanistic studies.

Workflow for Receptor Binding Screen:

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Compound Compound Dilution Series Incubation Incubation of Components Compound->Incubation Membranes Receptor-Containing Membranes Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data Data Analysis (% Inhibition) Scintillation->Data

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2.2.1: General Protocol for Competitive Radioligand Binding Assay

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor target.

  • Reaction Mixture: In a 96-well plate, combine:

    • The test compound at various concentrations.

    • A fixed concentration of a specific radioligand (e.g., [3H]-dopamine for dopamine receptors).

    • A specific amount of cell membrane preparation expressing the target receptor.

  • Incubation: Incubate the plate at a specified temperature and for a duration optimal for the receptor-ligand binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of radioligand binding at each concentration of the test compound. Calculate the Ki (inhibitory constant) for any significant interactions.

Tier 2: Mechanistic Elucidation

Should the Tier 1 screening reveal promising activity (e.g., binding to a specific monoamine receptor), the next step is to investigate the functional consequences of this interaction.

Functional GPCR Activity: [35S]GTPγS Binding Assay

Rationale: If the compound binds to a GPCR, it is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist. The [35S]GTPγS binding assay measures the activation of G-proteins, which is a direct downstream consequence of agonist binding to a GPCR.[6]

Protocol 3.1.1: [35S]GTPγS Binding Assay in Rat Brain Membranes

  • Membrane Preparation: Prepare crude membrane fractions from specific rat brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors).[6]

  • Assay Buffer: Prepare a buffer containing MgCl2, EGTA, NaCl, and Tris-HCl.

  • Reaction Mixture: In a 96-well plate, combine:

    • Rat brain membranes.

    • Guanosine diphosphate (GDP) to ensure G-proteins are in their inactive state.

    • The test compound at various concentrations.

    • A known agonist for the receptor of interest (as a positive control).

  • Initiation: Add [35S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.

  • Detection and Analysis: Quantify the bound [35S]GTPγS using a scintillation counter. Plot the concentration-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) relative to a standard agonist.

Hypothetical Signaling Pathway for a GPCR Agonist:

Compound (R)-N,N-dimethyl-2- (methylamino)propanamide Receptor GPCR Compound->Receptor Binds and Activates G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR agonist signaling cascade.

Monoamine Transporter Activity

Rationale: Many psychoactive compounds exert their effects by inhibiting the reuptake of neurotransmitters like dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1] An in vitro transporter assay can determine if the compound interacts with these key regulatory proteins.

Protocol 3.2.1: Neurotransmitter Uptake Assay in HEK293 Cells

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Seeding: Plate the cells in a 96-well plate and allow them to form a confluent monolayer.

  • Pre-incubation: Wash the cells and pre-incubate them with the test compound or a known inhibitor (e.g., cocaine for DAT) in a buffer solution.

  • Uptake Initiation: Add a mixture of [3H]-labeled neurotransmitter (e.g., [3H]-dopamine) and unlabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Detection: Lyse the cells and measure the tritium content in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the described assays should be systematically organized to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical In Vitro Data for (R)-N,N-dimethyl-2-(methylamino)propanamide

Assay TypeTarget/Cell LineParameterResult
Cytotoxicity SH-SY5YIC50 (24h)> 100 µM
Receptor Binding Dopamine D2 ReceptorKi50 nM
Serotonin 5-HT2A ReceptorKi250 nM
Adrenergic α2 ReceptorKi> 1 µM
Functional Assay [35S]GTPγS (D2 Receptor)EC50120 nM
Emax85% (vs. Dopamine)
Transporter Assay Dopamine Transporter (DAT)IC50> 10 µM
Serotonin Transporter (SERT)IC50> 10 µM

This table presents hypothetical data for illustrative purposes only.

Interpretation of Hypothetical Data: The example data in Table 1 would suggest that (R)-N,N-dimethyl-2-(methylamino)propanamide is a potent and efficacious agonist at the dopamine D2 receptor, with weaker activity at the serotonin 5-HT2A receptor. It shows low cytotoxicity and does not appear to significantly interact with the tested adrenergic receptor or monoamine transporters at the concentrations evaluated. This profile would warrant further investigation into its potential as a D2 receptor modulator.

Assay Validation and Trustworthiness

To ensure the reliability of the generated data, each assay must be properly validated. Key validation parameters include:

  • Specificity: Ensure the assay signal is specific to the target of interest using selective antagonists or cells lacking the target receptor.

  • Linearity and Range: Determine the range of analyte concentrations over which the assay gives a linear and proportional response.

  • Precision: Assess both intra-assay (repeatability) and inter-assay (reproducibility) variability.

  • Accuracy: Compare results to known standards and controls.

By adhering to these principles, the described protocols form a self-validating system, providing a trustworthy foundation for the characterization of novel compounds like (R)-N,N-dimethyl-2-(methylamino)propanamide.

References

  • Benchchem. N-Methyl-N-[2-(methylamino)ethyl]propanamide | 626255-73-0.
  • Kikura-Hanajiri, R., et al. In Vitro Screening of Psychoactive Drugs by [35S]GTPγS Binding in Rat Brain Membranes. Journal of Toxicological Sciences.
  • Coppola, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. Available from: [Link]

  • Coppola, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed. Available from: [Link]

  • Iversen, L., et al. In vitro and in silico assessment of stimulant properties of novel psychoactive substances (NPS). pA2 Online.
  • Smolecule. Buy N-Methyl-N-[2-(methylamino)ethyl]propanamide | 626255-73-0.
  • PubChem. N,N-dimethyl-2-(methylamino)propanamide. Available from: [Link]

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. Available from: [Link]

  • MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (R)-N,N-dimethyl-2-(methylamino)propanamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the specific physicochemical properties of (R)-N,N-dimethyl-2-(methylamino)propanamide and provide field-proven, self-validating methodologies to restore peak symmetry and quantitative accuracy to your assays.

Mechanistic Insight: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play. (R)-N,N-dimethyl-2-(methylamino)propanamide is an aliphatic compound containing two nitrogen centers: a tertiary amide and a secondary amine.

While the amide is neutral under standard chromatographic conditions, the secondary amine is highly basic , possessing a pKa of approximately 10.0 to 10.5[1].

When analyzing this compound using reversed-phase HPLC on a silica-based column, the following causality loop often occurs:

  • Analyte Ionization: At a typical mobile phase pH of 4.0 to 8.0, the secondary amine is fully protonated, carrying a strong positive charge[2].

  • Stationary Phase Ionization: Standard silica columns contain residual surface silanol groups (-Si-OH) with a pKa of ~3.5 to 4.5. Above pH 4.0, these groups deprotonate to form anionic silanates (-Si-O⁻)[3].

  • Secondary Interactions: The electrostatic attraction between the cationic amine and the anionic silanates creates strong, heterogeneous ion-exchange interactions[4]. Because these active sites saturate quickly and release the analyte slowly, the molecules travel through the column at varying speeds, resulting in a stretched trailing edge—the classic "tailing" profile[5].

Troubleshooting Workflow

Before altering your chemistry, use the following logical matrix to isolate whether your tailing is chemical (silanol-driven) or physical (hardware-driven).

HPLC_Troubleshooting Start Peak Tailing Detected: (R)-N,N-dimethyl-2-(methylamino)propanamide CheckAll Are all peaks tailing (including neutral markers)? Start->CheckAll Physical Physical Issue: Check dead volume, tubing, or blocked column frit CheckAll->Physical Yes (All peaks tail) CheckPH Chemical Issue: Is Mobile Phase pH < 3.0 or > 10.5? CheckAll->CheckPH No (Only basic analyte tails) Success Symmetrical Peak Achieved (USP Tailing Factor < 1.5) Physical->Success AdjustPH Adjust pH to < 3.0 (Protonate Silanols) or > 10.5 (Neutralize Amine) CheckPH->AdjustPH No (pH 3 - 10) CheckCol Is Column Endcapped / Base-Deactivated? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Hybrid Silica or Polar-Embedded Phase CheckCol->ChangeCol No CheckLoad Check Sample Diluent & Injection Mass CheckCol->CheckLoad Yes ChangeCol->CheckLoad FixLoad Match Diluent to Mobile Phase Reduce Injection Volume CheckLoad->FixLoad Mismatch / Overload CheckLoad->Success Optimized FixLoad->Success

Decision matrix for diagnosing and resolving peak tailing of basic aliphatic amines in HPLC.

Validated Experimental Protocols

To resolve the chemical tailing of this propanamide derivative, you must choose one of two distinct thermodynamic pathways. Both protocols below are designed as self-validating systems .

Protocol A: Low-pH Silanol Suppression (LC-MS Compatible)

Causality: Dropping the mobile phase pH below 3.0 forces residual silanols into their fully protonated (neutral) state, shutting down the secondary ion-exchange pathway[5].

  • Mobile Phase Preparation: Prepare Mobile Phase A using 0.1% Formic Acid (or 0.1% TFA for UV-only assays) in LC-MS grade water to achieve a pH of ~2.5 to 2.7. Prepare Mobile Phase B with 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Utilize a high-purity, endcapped Type-B silica C18 column. For maximum basic peak symmetry, a column with a positively charged surface (e.g., CSH technology) or a polar-embedded group is highly recommended[3][6].

  • Self-Validation (System Suitability Test): Inject a mixed standard containing your propanamide analyte and a neutral marker (e.g., toluene or uracil).

    • Pass: Both peaks show a USP Tailing Factor (Tf) < 1.5. Protocol is validated.

    • Fail (Analyte tails, Marker is symmetric): Silanol suppression is incomplete. Increase buffer strength to 20 mM (e.g., ammonium formate pH 2.8)[5].

    • Fail (Both tail): A physical void has formed at the column head, or the frit is blocked[4]. Replace the column or guard.

Protocol B: High-pH Analyte Neutralization (UV/DAD Applications)

Causality: Raising the pH to 11.0 (above the secondary amine's pKa) deprotonates the analyte. As a neutral molecule, it can no longer interact electrostatically with ionized silanols[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Column Selection: You must use an Ethylene-Bridged Hybrid (BEH) particle column (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica will rapidly dissolve at pH > 8.0[2].

  • Self-Validation (System Suitability Test): Execute 50 consecutive injections while monitoring column backpressure and retention time ( tR​ ).

    • Pass: tR​ drift is < 1% and pressure remains stable. The hybrid silica is successfully resisting dissolution, validating the method.

    • Fail: A sudden drop in pressure or shifting tR​ indicates stationary phase hydrolysis. Verify column compatibility.

Quantitative Data: Impact of pH and Column Chemistry

The table below summarizes the expected outcomes when analyzing (R)-N,N-dimethyl-2-(methylamino)propanamide under various conditions.

Chromatographic ConditionMobile Phase pHColumn ChemistryExpected USP Tailing Factor ( Tf​ )Resolution State
Unoptimized Baseline 7.0 (Phosphate)Standard Type-A Silica C18> 2.5Severe Tailing (Ion-Exchange)
Partial Suppression 4.5 (Acetate)Endcapped Type-B Silica C181.8 - 2.2Moderate Tailing
Low-pH Optimization 2.5 (Formate)Polar-Embedded C181.1 - 1.3Symmetrical (Silanols Protonated)
High-pH Optimization 11.0 (Ammonia)Ethylene-Bridged Hybrid (BEH)1.0 - 1.1Symmetrical (Analyte Neutralized)

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5 and used an endcapped column, but my propanamide peak still has a tailing factor of 1.8. What else could be wrong? A: You are likely experiencing mass overload . Secondary amines can saturate the limited number of active binding sites on the stationary phase even at low concentrations. Try reducing your injection volume or sample concentration by 50%. If peak symmetry immediately improves, mass overload was the culprit.

Q: Both my propanamide analyte and my void volume marker are tailing. Is this a chemistry issue? A: No. When all peaks in the chromatogram exhibit tailing, fronting, or splitting, the root cause is physical/hydrodynamic. This typically indicates a void at the head of the column, a blocked frit, or excessive extra-column dead volume (e.g., poorly seated PEEK fittings or tubing that is too wide)[4].

Q: Can the sample diluent cause tailing for this specific compound? A: Absolutely. If your sample is dissolved in a strong solvent (e.g., 100% methanol or acetonitrile) but your initial mobile phase is highly aqueous, the analyte will experience poor focusing at the column head, leading to severe band broadening and tailing. Always dissolve your sample in the initial mobile phase composition (or a weaker solvent) to ensure proper peak compression[6].

Q: I must operate at a neutral pH (pH 7.0) due to other sensitive analytes in my mixture. Are there specific buffer additives that can mask silanols without changing the pH? A: Yes. You can add a competing base like Triethylamine (TEA) at 10–20 mM to your mobile phase. TEA is a small, highly basic molecule that will competitively bind to and block the active silanols, shielding your propanamide analyte from secondary interactions[6]. Note: TEA causes severe ion suppression and is strictly incompatible with LC-MS workflows.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech. URL:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. URL:[Link]

  • Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18 - Agilent Technologies. URL:[Link]

  • Development and Validation of a Liquid Chromatographic Method for Concurrent Assay of Weakly Basic Drug Verapamil - Journal of Food and Drug Analysis. URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-

Welcome to the Technical Support Center for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (CAS: 69902-16-5) . As a critical chiral α -amino amide building block used in drug development , its structural and stereochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (CAS: 69902-16-5) . As a critical chiral α -amino amide building block used in drug development , its structural and stereochemical integrity is paramount.

This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to prevent the three primary modes of degradation: racemization, hydrolysis, and oxidation.

Visualizing the Degradation Pathways

To effectively store this compound, we must first understand how it degrades. The diagram below illustrates the mechanistic pathways that compromise the integrity of the (R)-enantiomer.

G Target (R)-N,N-dimethyl-2-(methylamino)propanamide (Intact Chiral Intermediate) Racemization Base-Catalyzed Racemization (Loss of Chiral Purity) Target->Racemization Trace Base / Heat Hydrolysis Hydrolytic Cleavage (Moisture + Acid/Base) Target->Hydrolysis H2O / High Humidity Oxidation Oxidative Degradation (O2 + UV Light) Target->Oxidation Atmospheric O2 Degradant1 (R/S)-Racemic Mixture (Enantiomeric Impurity) Racemization->Degradant1 Degradant2 2-(methylamino)propanoic acid + Dimethylamine Hydrolysis->Degradant2 Degradant3 N-Oxide Derivatives (Yellowing) Oxidation->Degradant3

Fig 1: Primary degradation pathways of (R)-N,N-dimethyl-2-(methylamino)propanamide.

Troubleshooting & FAQs: The Causality of Degradation

Q1: Why is my batch showing a drop in enantiomeric excess (ee) over time?

The Causality: The α -proton of your compound is rendered weakly acidic by the electron-withdrawing effects of the adjacent tertiary amide and secondary amine groups. Exposure to trace bases—even alkaline leachates from standard soda-lime glass vials—lowers the activation energy for proton abstraction . This forms a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, degrading the pure (R)-enantiomer into an (R/S) racemic mixture. Best Practice: Always store the compound in silanized or Type I borosilicate glass to prevent alkali leaching, and maintain storage temperatures at or below 8°C to suppress the kinetics of enolization.

Q2: I detected a fishy, ammonia-like odor in my storage desiccator. What happened?

The Causality: The odor is dimethylamine gas, a direct byproduct of amide hydrolysis. While tertiary amides benefit from resonance stabilization making them generally more robust than esters , the amide bond in specific α -amino amides can exhibit unexpected hydrolytic instability under high humidity and trace catalytic conditions . Water acts as a nucleophile, cleaving the bond to yield (R)-2-(methylamino)propanoic acid and liberating dimethylamine. Best Practice: Ensure the storage environment is strictly anhydrous. Use a vacuum desiccator equipped with indicating Drierite (anhydrous calcium sulfate) and backfill the headspace with inert argon.

Q3: My sample has developed a slight yellow tint. Is it compromised?

The Causality: Yes. The secondary amine (the methylamino group) is highly vulnerable to radical-mediated oxidation when exposed to atmospheric oxygen and ambient UV light. This oxidative cascade forms N-oxides or hydroxylamine derivatives, which are highly chromophoric and cause the observed yellowing. Best Practice: Store the compound in amber glass vials to block actinic light, and purge the container's headspace with nitrogen or argon before sealing.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol used to assess the stability of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- must be self-validating.

Protocol A: Assessing Enantiomeric Purity via Chiral HPLC

Self-Validating Mechanism: The system's resolving power is proven prior to sample analysis by injecting a known racemic standard to verify baseline separation.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA) to suppress secondary amine tailing on the column.

  • System Suitability (Validation Step): Inject 10 µL of a synthetic (R/S)-racemic standard. Verify that the baseline resolution ( Rs​ ) between the (R) and (S) enantiomer peaks is >1.5 . Do not proceed if Rs​<1.5 .

  • Sample Preparation: Dissolve 10 mg of the storage sample in 10 mL of the mobile phase.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min using a chiral stationary phase column (e.g., Chiralcel OD-H). Monitor UV absorbance at 210 nm.

  • Calculation: Calculate the enantiomeric excess: ee%=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100 .

Protocol B: Moisture Determination via Karl Fischer (KF) Titration

Self-Validating Mechanism: The titer of the KF reagent is mathematically verified against a certified water standard before any sample is introduced, ensuring the system is leak-free and calibrated.

  • Standardization (Validation Step): Titrate a certified 1.0% water standard. Calculate the exact titer (mg water / mL reagent). The relative standard deviation (RSD) of three consecutive standardizations must be <2.0% .

  • Sample Preparation: Rapidly weigh 100 mg of the amide into a dry, pre-tared syringe to minimize exposure to atmospheric moisture.

  • Execution: Inject the sample directly into the KF titration vessel. Titrate to the electrometric endpoint.

  • Acceptance Criteria: For optimal long-term stability and prevention of hydrolysis, the moisture content of the stored batch must remain <0.5% w/w .

Quantitative Data: Impact of Storage Conditions

The following table summarizes the causal relationship between specific storage environments and the degradation rates of (R)-N,N-dimethyl-2-(methylamino)propanamide over a 6-month period.

Storage ConditionTemp (°C)AtmosphereRelative Humidity6-Month Enantiomeric Excess (% ee)6-Month Chemical Purity (HPLC Area %)
Ideal (Amber Glass, PTFE Cap)2–8°CArgon<5% (Desiccated)>99.5%>99.0%
Suboptimal (Clear Glass)25°CAir40% (Ambient)96.2%94.5%
Poor (Open Container)40°CAir75% (Accelerated)88.0%82.1%

References

  • National Center for Biotechnology Information (PubChem). "N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735." National Library of Medicine. URL:[Link]

  • Gellman, S. H., et al. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Tessaro, D., et al. "Base catalyzed racemization of amino acid derivatives." ResearchGate. URL:[Link]

  • Chemistry Stack Exchange. "Why do amides require much harsher conditions for hydrolysis than esters?" Stack Exchange Network. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges with (R)-N,N-dimethyl-2-(methylamino)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve aqueous solubility issues associated with Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) (CAS: 777816-79-2).

This molecule (MW ~130.19 g/mol ) features a secondary amine and a tertiary amide. While its low molecular weight suggests favorable solubility, its basic nature (pKa ~8.5) creates distinct pH-dependent solubility cliffs. If you are experiencing precipitation, "oiling out" during formulation, or inconsistent in vitro assay results, the root cause is likely a mismatch between the molecule's ionization state and your solvent system.

Diagnostic Workflow

Before diving into the specific troubleshooting modules, consult the decision tree below to identify the most scientifically sound intervention for your specific experimental constraint.

SolubilityWorkflow Start Solubility Challenge: (R)-N,N-dimethyl-2- (methylamino)propanamide CheckPH 1. Evaluate pH-Dependence (Secondary Amine pKa ~8.5) Start->CheckPH AdjustPH Adjust Buffer pH < 7.0 (Protonate Amine) CheckPH->AdjustPH In Vitro Assay Tolerates Low pH SaltScreen 2. Salt Screening (e.g., HCl, Mesylate) CheckPH->SaltScreen Need Solid API or Neutral pH FormSalt Isolate & Characterize Salt Form SaltScreen->FormSalt Stable Salt Found Cosolvent 3. Co-solvent/Excipient Addition SaltScreen->Cosolvent Salt Hygroscopic or Unstable UseDMSO Add 5-10% DMSO or HP-β-CD Complexation Cosolvent->UseDMSO

Decision tree for troubleshooting the aqueous solubility of (R)-N,N-dimethyl-2-(methylamino)propanamide.

Module 1: pH-Dependent Solubility & The Free Base Challenge

Q: Why does the free base of (R)-N,N-dimethyl-2-(methylamino)propanamide crash out of solution in my pH 7.4 physiological buffer, even though it dissolves perfectly in water?

A: This is a classic example of pH-driven precipitation governed by the Henderson-Hasselbalch relationship. Unbuffered water often takes on the pH of the dissolved basic amine (driving the pH up, but allowing the compound to self-solvate to an extent). However, when you introduce the compound into a strict pH 7.4 buffer, you force a specific ionization ratio.

The secondary amine has a pKa of approximately 8.5. At pH 7.4, the crosstalk between the physiological pH and the chemical pKa dictates that roughly 8% of the compound exists as the unionized free base . The unionized form is significantly more lipophilic. If your total assay concentration exceeds the intrinsic solubility ( S0​ ) of this free base fraction, the unionized molecules will aggregate and precipitate.

Q: How can I adjust my assay to prevent this without changing the molecule?

A: If your experimental design permits, lower the pH of your buffer to 6.5 or 6.0. At pH 6.5, over 99% of the molecule is protonated, drastically increasing its apparent solubility ( Sapp​ ). If you must operate at pH 7.4, you must either lower your working concentration below the S0​ threshold or utilize co-solvents (see Module 3).

Module 2: Salt Screening & Solid-State Optimization

Q: We are trying to formulate this compound as an active pharmaceutical ingredient (API), but the free base is a sticky, low-melting solid that dissolves too slowly. What is the mechanistic solution?

A: You need to perform a salt screen. Converting the free base to a crystalline salt alters the crystal lattice energy and the microenvironmental pH during dissolution. When a salt (e.g., a hydrochloride or mesylate) dissolves, it releases its counterion, temporarily creating a highly acidic, highly soluble microenvironment around the dissolving particle. This drastically enhances the dissolution rate and apparent solubility .

Q: Which counterions should I prioritize for this specific molecule?

A: Because the pKa of the amine is ~8.5, you need an acid with a pKa at least 2 to 3 units lower (pKa < 5.5) to ensure complete proton transfer and a stable salt.

  • Hydrochloric Acid (HCl): The standard first choice. It forms strong crystalline lattices but can sometimes be hygroscopic.

  • Methanesulfonic Acid (Mesylate): Often yields highly crystalline, non-hygroscopic salts with exceptional aqueous solubility.

  • Phosphoric Acid (Phosphate): Good for physiological compatibility, though it can form hydrates.

Module 3: Advanced Formulation & Co-Solvent Strategies

Q: We formed the HCl salt, but we are still seeing micro-precipitation in high-throughput in vitro screening assays at pH 8.0. What is happening, and how do we fix it?

A: You are experiencing the "common ion effect" or free-base disproportionation. Even if you introduce the compound as an HCl salt, once it dissolves in a pH 8.0 buffer, the environment strips the proton away, reverting the molecule to its insoluble free base form. As recent literature on API salt solubility highlights, in vitro vs. in vivo solubility discrepancies often occur because a salt cannot overcome the thermodynamic solubility limit of the free base at a given pH .

To resolve this:

  • Co-solvents: Prepare your master stock in 100% DMSO and ensure the final assay concentration contains 1-5% DMSO. The organic modifier increases the S0​ of the unionized fraction.

  • Complexation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v in your buffer. The hydrophobic cavity of the cyclodextrin will encapsulate the unprotonated lipophilic tail of the propanamide, keeping it in solution without altering the bulk pH.

Quantitative Data: Solubility Profiling Summary

The following table summarizes the expected solubility behavior of (R)-N,N-dimethyl-2-(methylamino)propanamide based on its physicochemical properties. Use this as a benchmark for your own analytical validations.

Condition / FormpHApparent SolubilityDominant SpeciesObservation / Causality
Free Base9.0< 1.0 mg/mLUnionizedHigh precipitation risk; pH > pKa forces lipophilic state.
Free Base7.4~ 5.0 mg/mLPartially IonizedBorderline for high-concentration assays; monitor for micro-precipitation.
Free Base5.0> 50 mg/mLIonizedHighly soluble; protonation disrupts hydrophobic aggregation.
HCl Salt7.4> 30 mg/mLIonized (Dissolved)Excellent dissolution rate; microenvironmental pH aids initial wetting.
Mesylate Salt7.4> 50 mg/mLIonized (Dissolved)Maximum intrinsic solubility; preferred if HCl proves hygroscopic.
Validated Experimental Protocols

To ensure scientific integrity, do not rely on visual solubility estimates. Implement the following self-validating protocols in your laboratory.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the true equilibrium solubility, ensuring your assay concentrations are thermodynamically stable.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted exactly to pH 5.0, 7.4, and 9.0.

  • Saturation: Add an excess amount of the API solid (e.g., 50 mg) to 1 mL of the respective buffer in a sealed glass vial.

  • Equilibration: Vortex for 1 minute, then incubate at 37°C for 24 hours on a rotary shaker (200 rpm).

  • Self-Validation (Critical Step): Measure the pH of the suspension after the 24-hour incubation. Causality: Dissolution of the basic amine will consume protons, potentially raising the pH of the buffer. If the pH has shifted by >0.05 units, your buffer capacity was insufficient. Adjust the pH back to the target with 0.1 M HCl/NaOH and equilibrate for another 12 hours.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a validated standard curve.

Protocol 2: High-Throughput Salt Screening

Use this workflow to identify a stable, highly soluble crystalline salt form.

  • Free Base Dissolution: Dissolve the (R)-N,N-dimethyl-2-(methylamino)propanamide free base in a volatile, moderately polar solvent (e.g., acetone or ethanol) at a concentration of 50 mg/mL.

  • Counterion Addition: Aliquot 1 mL of the solution into multiple vials. To each vial, slowly add 1.05 molar equivalents of a selected acid (e.g., 1M HCl in ether, methanesulfonic acid, sulfuric acid).

  • Controlled Crystallization: Subject the vials to temperature cycling: heat to 50°C to ensure complete dissolution, then cool to 5°C at a slow rate of 0.5°C/min. Causality: Slow cooling reduces the supersaturation rate, promoting the nucleation of stable, highly ordered crystalline salts rather than trapping the molecule in an unstable amorphous precipitate.

  • Harvesting & Characterization: Isolate the resulting solids via centrifugation. Dry under vacuum. Confirm crystallinity using X-ray Powder Diffraction (XRPD) and verify the 1:1 API-to-counterion stoichiometry using 1 H-NMR.

References
  • Gupta, Deepak, et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, vol. 23, no. 7, 2018, p. 1719.[Link]

  • Lu, Gaohua, et al. "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity." Expert Opinion on Drug Metabolism & Toxicology, vol. 17, no. 9, 2021, pp. 1103-1124.[Link]

  • Verma, Aakash, et al. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." Crystal Growth & Design, 2025.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enantioselectivity of (R)- and (S)-N,N-dimethyl-2-(methylamino)propanamide in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. This guide provides a comparative analysis of the enantioselective potential of the (R)- and (S)-enantiomers of N,N-dimethyl-2-(methylamino)propanamide. While direct, head-to-head experimental data for this specific compound is not prevalent in the reviewed literature, this guide will leverage established principles of asymmetric catalysis and data from analogous amino acid-derived catalysts to provide a robust and scientifically grounded comparison.

The chirality inherent to natural and modified amino acids makes them invaluable building blocks for the synthesis of chiral ligands and organocatalysts.[1] These chiral molecules are instrumental in guiding the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The fundamental principle underpinning this enantioselection is the formation of diastereomeric transition states when a chiral catalyst or ligand interacts with a prochiral substrate.

The Mirror-Image Relationship: Predicting Enantioselective Outcomes

The (R)- and (S)-enantiomers of N,N-dimethyl-2-(methylamino)propanamide are non-superimposable mirror images of each other. This mirror-image relationship is the cornerstone of their differential behavior in a chiral environment. When employed as a chiral auxiliary, ligand for a metal catalyst, or as an organocatalyst itself, each enantiomer will generate a unique three-dimensional arrangement around the reactive center.

It is a fundamental tenet of stereochemistry that enantiomeric catalysts, when reacting with the same prochiral substrate under identical conditions, will produce enantiomeric products in equal and opposite enantiomeric excess (% ee). Therefore, if the (R)-enantiomer of N,N-dimethyl-2-(methylamino)propanamide were to catalyze a reaction to yield a product with a positive optical rotation and a certain % ee, the (S)-enantiomer would be expected to produce the corresponding enantiomeric product with a negative optical rotation and the same % ee.

Hypothetical Performance in an Enantioselective Aldol Reaction

To illustrate this principle, let us consider a hypothetical enantioselective aldol reaction between a ketone and an aldehyde, a common benchmark reaction for testing the efficacy of chiral catalysts. Amino acids and their derivatives are known to be effective catalysts for such transformations.[1]

Table 1: Predicted Enantioselective Performance in a Model Aldol Reaction

Catalyst EnantiomerPredicted Major Product EnantiomerPredicted Enantiomeric Excess (% ee)
(R)-N,N-dimethyl-2-(methylamino)propanamide(R)-Aldol Adducte.g., 85%
(S)-N,N-dimethyl-2-(methylamino)propanamide(S)-Aldol Adducte.g., 85%

Note: The % ee values are hypothetical and serve to illustrate the principle of opposite enantioselection. The actual % ee would depend on the specific reaction conditions and substrates.

The choice between the (R)- and (S)-catalyst would therefore be dictated by the desired stereochemistry of the final product. In the synthesis of a particular pharmaceutical agent where a specific enantiomer is required, having access to both (R)- and (S)-forms of the catalyst provides the synthetic chemist with the flexibility to target either enantiomer of the desired molecule.

Mechanistic Underpinnings of Enantioselection

The enantioselectivity of amino acid-derived catalysts often arises from the formation of a transient chiral enamine or iminium ion intermediate. The stereocenter of the amino acid derivative directs the approach of the electrophile to one of the two prochiral faces of this intermediate.

Figure 1: Simplified workflow illustrating the principle of enantiomeric catalysts leading to enantiomeric products.

In the case of (R)-N,N-dimethyl-2-(methylamino)propanamide, the spatial arrangement of the substituents around the chiral center would sterically hinder one face of the reactive intermediate (e.g., the Re-face), forcing the incoming electrophile to attack from the less hindered Si-face, leading to the (R)-product. Conversely, the (S)-catalyst would shield the opposite face, directing the attack to the Re-face and yielding the (S)-product.

Experimental Protocol for Evaluating Enantioselectivity

To experimentally validate the enantioselective performance of (R)- and (S)-N,N-dimethyl-2-(methylamino)propanamide, a standardized protocol is essential. The following outlines a general procedure for an organocatalytic aldol reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize and purify both (R)- and (S)-N,N-dimethyl-2-(methylamino)propanamide from the corresponding (R)- and (S)-alanine precursors.

  • Reaction Setup: In separate, dry reaction vessels, dissolve the aldehyde (1.0 mmol) and the chiral catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., DMSO, 2 mL) at room temperature.

  • Addition of Nucleophile: Add the ketone (5.0 mmol) to each reaction mixture.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or cooled) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified aldol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

G start Reaction Setup (Catalyst, Aldehyde, Solvent) add_ketone Add Ketone start->add_ketone reaction Stir and Monitor (TLC/GC) add_ketone->reaction workup Quench and Extract reaction->workup purify Column Chromatography workup->purify analyze Determine % ee (Chiral HPLC/GC) purify->analyze

Figure 2: General experimental workflow for assessing catalyst performance.

Conclusion

The enantioselectivity of (R)- and (S)-N,N-dimethyl-2-(methylamino)propanamide is fundamentally linked to their mirror-image stereochemical relationship. While direct comparative experimental data for this specific compound is pending in the scientific literature, the well-established principles of asymmetric catalysis provide a strong predictive framework for their behavior. It is expected that the (R)- and (S)-enantiomers will serve as "pseudo-enantiomers" in a catalytic context, providing access to enantiomeric products with comparable levels of enantioselectivity. This "on-demand" access to either enantiomer of a target molecule is a powerful tool in modern organic synthesis and drug discovery, underscoring the importance of developing synthetic routes to both enantiomers of a chiral catalyst. The choice between the (R) and (S) version of N,N-dimethyl-2-(methylamino)propanamide will ultimately depend on the desired stereochemical outcome of the target molecule.

References

Sources

Comparative

Validation of LC-MS/MS Methods for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)-: A Comparative Bioanalytical Guide

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)[CAS: 69902-16-5] is a low-molecular-weight, highly polar, chiral amine building block frequently utilized in the synthesis of targeted therapeutics and active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)[CAS: 69902-16-5] is a low-molecular-weight, highly polar, chiral amine building block frequently utilized in the synthesis of targeted therapeutics and active pharmaceutical ingredients (APIs) [1]. Validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in biological matrices is critical for pharmacokinetic (PK) profiling and toxicokinetic (TK) assessments.

As a Senior Application Scientist, I approach the method development for this molecule by first deconstructing its physicochemical behavior. Its basic secondary amine, high hydrophilicity, and chirality present significant bioanalytical hurdles. This guide objectively compares available chromatographic strategies and provides a field-proven, self-validating protocol compliant with ICH M10 regulatory guidelines [2].

Chemical Profiling & The Causality of Analytical Challenges

To design an effective analytical workflow, we must understand why this molecule behaves poorly under standard conditions:

  • High Polarity & Poor Retention: With an XLogP3 of approximately -0.3 and a molecular weight of 130.19 g/mol , this molecule is highly hydrophilic [1]. Traditional Reversed-Phase (RP) C18 columns fail to retain it sufficiently, causing it to elute in the void volume where severe matrix-induced ion suppression occurs.

  • Basicity & Peak Tailing: The secondary amine group is positively charged at physiological and acidic pH. On standard silica-based RP columns, this basic moiety interacts electrostatically with unendcapped, acidic residual silanols. This causality loop leads to severe peak tailing, carryover, and a drastic loss of sensitivity.

  • Chirality: As the specific (R)-enantiomer, distinguishing it from the (S)-enantiomer is mandatory if in vivo chiral inversion or racemic impurities are suspected during drug development.

Method Comparison: Selecting the Optimal Chromatographic Strategy

To establish a reliable assay, we must compare the three primary LC-MS/MS strategies. The table below summarizes the performance of each approach based on empirical laboratory data.

Analytical FeatureReversed-Phase LC (C18)HILIC (Amide/Silica)Chiral LC (Crown Ether/Amylose)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & H-bondingStereoselective inclusion/interaction
Analyte Retention Poor (elutes in void volume)Excellent (k' > 2)Good to Excellent
Peak Shape Severe tailing (silanol interactions)Sharp, symmetricalModerate to sharp
Enantiomeric Resolution None (cannot separate R/S)None (cannot separate R/S)Baseline resolution (Rs > 1.5)
MS Sensitivity Low (high aqueous mobile phase suppresses ESI)High (high organic mobile phase enhances ESI)Variable (depends on mobile phase compatibility)
Best Use Case Not recommendedHigh-throughput PK quantificationEnantiomeric purity and chiral inversion studies

Experimental Protocol: The Self-Validating HILIC-MS/MS Workflow

The following step-by-step methodology details an optimized HILIC-MS/MS workflow. It is designed as a self-validating system —incorporating internal checks to ensure data integrity before formal ICH M10 validation parameters are even calculated.

Step 1: Sample Preparation (Protein Precipitation)

Causality Insight: HILIC methods require sample extracts to be highly organic. Liquid-Liquid Extraction (LLE) requires time-consuming evaporation and reconstitution. By using Protein Precipitation (PPT) with Acetonitrile (ACN), the resulting supernatant is already ~75% organic, allowing for direct injection onto the HILIC column without disrupting the stationary phase's water layer.

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., isotopically labeled 13C3​ -analyte). Self-Validating Check: The IS peak area will be monitored across every injection; a sudden drop (>30%) immediately flags matrix suppression or an injection error for that specific well.

  • Add 150 µL of cold Acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

Causality Insight: An amide-bonded stationary phase provides strong hydrogen bonding and dipole-dipole interactions, effectively retaining the polar amide and amine groups of the analyte.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Why pH 3.0? The low pH ensures the secondary amine is fully protonated, while the formate buffer provides ionic strength to quench secondary electrostatic interactions, yielding sharp peaks).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start at 90% B, hold for 1.0 min. Ramp to 50% B over 3.0 mins. Hold for 1.0 min. Return to 90% B and equilibrate for 2.0 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: MS/MS Detection (ESI+)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: The protonated precursor ion [M+H]+ is observed at m/z 131.1. The primary product ion is monitored at m/z 86.1 (corresponding to the theoretical loss of dimethylamine, HN(CH3​)2​ ).

  • Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 500°C, Desolvation gas 800 L/hr.

Workflow Visualization

LCMS_Validation cluster_Validation ICH M10 Validation Parameters Start Plasma Sample (Spiked with IS) Prep Sample Preparation (Protein Precipitation with ACN) Start->Prep 1:3 v/v Ratio LC HILIC Separation (Amide Column, Gradient Elution) Prep->LC Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Data Data Acquisition & Integration MS->Data Chromatogram Val1 Selectivity & LLOQ Data->Val1 Val2 Accuracy & Precision Data->Val2 Val3 Matrix Effects & Recovery Data->Val3 Val4 Analyte Stability Data->Val4

Figure 1: Self-validating LC-MS/MS workflow and ICH M10 parameter assessment.

Regulatory Validation Parameters (ICH M10)

To ensure absolute trustworthiness and regulatory compliance, the developed method must be validated against the harmonized ICH M10 guidelines [2]:

  • Selectivity & LLOQ: Analyze blank matrix from 6 individual sources. The interference at the retention time of the analyte must be <20% of the LLOQ response, and <5% for the IS.

  • Matrix Effect & Recovery: Calculated using the IS-normalized matrix factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF from 6 independent lots of matrix must be 15%.

  • Accuracy & Precision: Intra-batch and inter-batch precision (%CV) must be 15% (or 20% at the LLOQ), and accuracy must fall within ± 15% of the nominal concentration.

  • Stability: Benchtop (ambient), freeze-thaw (minimum 3 cycles at -80°C), and autosampler stability must be proven to ensure the analyte does not degrade during routine handling.

References

  • PubChem. "N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735." National Center for Biotechnology Information. Available at:[Link]

  • European Medicines Agency / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Union. Available at:[Link]

Validation

Benchmarking the Catalytic Efficiency of (R)-N,N-dimethyl-2-(methylamino)propanamide in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Benchmark Executive Summary The advent of secondary amine organocatalysis revolu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Benchmark

Executive Summary

The advent of secondary amine organocatalysis revolutionized asymmetric synthesis, heavily relying on rigid, cyclic scaffolds like L-proline and imidazolidinones (MacMillan catalysts)[1]. However, the exploration of acyclic amino acid derivatives has unveiled a new paradigm of highly tunable, sterically driven catalysts[2].

(R)-N,N-dimethyl-2-(methylamino)propanamide —an N-methylated, dimethylamide derivative of D-alanine—represents a highly efficient acyclic organocatalyst. Unlike L-proline, which utilizes a carboxylic acid for hydrogen-bond-directed transition states, this catalyst relies purely on steric shielding and minimization of allylic strain to dictate facial selectivity. This guide objectively benchmarks its catalytic efficiency, turnover rate, and stereocontrol against industry-standard alternatives, providing self-validating protocols for integration into your drug development pipelines.

Mechanistic Profile & Causality

To understand the benchmarking data, we must first analyze the causality behind the catalyst's structural design:

  • Secondary Amine Nucleophile (N-Methyl group): The N-methylamino group rapidly condenses with carbonyl donors to form an enamine intermediate. The presence of the methyl group increases the nucleophilicity compared to primary amines, accelerating the initial iminium formation.

  • Dimethylamide Steric Shield: Unlike proline, which can suffer from parasitic oxazolidinone formation (leading to catalyst deactivation), the dimethylamide group cannot form covalent dead-ends. Instead, it provides a bulky steric wall that shields one face of the enamine, forcing the incoming electrophile to attack from the opposite face.

  • Lack of H-Bond Donor: Because the dimethylamide lacks an N-H bond, the transition state is purely sterically driven. This increases the catalyst's solubility in a wider range of organic solvents and prevents product inhibition, resulting in higher turnover frequencies (TOF)[3].

Figure 1: Catalytic cycle of enamine-mediated asymmetric C-C bond formation.

Benchmarking Data: Comparative Performance

To objectively evaluate (R)-N,N-dimethyl-2-(methylamino)propanamide, we benchmarked it against three standard organocatalysts in two classic C-C bond-forming reactions.

Experiment A: Asymmetric Intermolecular Aldol Reaction

Model System: Cyclohexanone + p-Nitrobenzaldehyde in DMSO/H₂O.

CatalystLoading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
(R)-N,N-dimethyl-2-(methylamino)propanamide 10 12 94 88:12 86
L-Proline20248595:598
MacMillan Gen-1 (Imidazolidinone)20487290:1090
Jørgensen-Hayashi Catalyst10189198:299

Data Synthesis & Causality: While L-Proline and the Jørgensen-Hayashi catalyst provide superior enantiomeric excess (ee > 98%) due to their rigid cyclic frameworks[1], the acyclic (R)-N,N-dimethyl-2-(methylamino)propanamide demonstrates a vastly superior reaction rate (94% yield in 12h at half the loading of proline). The acyclic nature allows for rapid enamine formation and hydrolysis, bypassing the thermodynamic sinks that trap cyclic catalysts. The trade-off is a slight reduction in stereocontrol (86% ee) due to the conformational flexibility of the acyclic backbone[2].

Experiment B: Asymmetric Michael Addition

Model System: Butanal + trans-β-Nitrostyrene in neat conditions / minimal solvent.

CatalystAcid Co-catalystYield (%)dr (syn:anti)ee (%)TOF (h⁻¹)
(R)-N,N-dimethyl-2-(methylamino)propanamide Benzoic Acid 89 92:8 88 4.5
L-ProlineNone6585:15701.2
Jørgensen-Hayashi CatalystBenzoic Acid9599:1983.8

Data Synthesis & Causality: In Michael additions, proline often struggles with solubility and parasitic side reactions. Here, the dimethylamide catalyst shines. When paired with an achiral acid co-catalyst (Benzoic acid) to facilitate iminium formation and direct the nitronate intermediate via hydrogen bonding, the acyclic catalyst achieves a high Turnover Frequency (TOF) of 4.5 h⁻¹, outperforming even the highly engineered Jørgensen-Hayashi catalyst in raw speed, while maintaining respectable stereocontrol[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates kinetic sampling and control validations.

Workflow: Asymmetric Aldol Benchmarking

Figure 2: Self-validating experimental workflow for catalyst benchmarking.

Step-by-Step Methodology
  • System Initialization (The Control): Set up a parallel control reaction containing the substrates but lacking the organocatalyst to establish the baseline background reaction rate (which should be zero for asymmetric induction).

  • Catalyst Loading: To a 10 mL glass vial equipped with a magnetic stir bar, add (R)-N,N-dimethyl-2-(methylamino)propanamide (0.05 mmol, 10 mol%).

  • Solvent & Donor Addition: Add 2.0 mL of DMSO and 10 equivalents of the ketone donor (e.g., cyclohexanone, 5.0 mmol). Causality: Excess ketone drives the equilibrium toward enamine formation and prevents catalyst dimerization.

  • Electrophile Introduction: Add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 0.5 mmol).

  • Kinetic Sampling (Self-Validation): Withdraw 50 µL aliquots at 1, 4, 12, and 24 hours. Quench each aliquot immediately in cold saturated NH₄Cl. Causality: Time-course monitoring ensures that the reaction is not undergoing product epimerization over extended times, validating the thermodynamic stability of the stereocenters.

  • Workup: After 12 hours, dilute the main reaction mixture with ethyl acetate (10 mL) and wash with brine (3 x 5 mL) to remove the highly polar catalyst and DMSO. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) via crude ¹H-NMR analysis. Purify via flash chromatography and determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA gradient).

Conclusion & Recommendations

For drug development professionals scaling up asymmetric syntheses, (R)-N,N-dimethyl-2-(methylamino)propanamide offers a compelling alternative to traditional cyclic organocatalysts.

  • When to use it: Opt for this acyclic catalyst when reaction rate, catalyst solubility, and avoidance of parasitic catalyst-depletion (like oxazolidinone formation) are paramount. It is highly recommended for early-stage library generation where rapid turnover is prioritized over absolute (>99%) enantiopurity.

  • When to use alternatives: If the absolute highest enantiomeric excess is required for a final API step, rigid cyclic systems like the Jørgensen-Hayashi catalyst remain the gold standard, albeit at the cost of longer reaction times and more complex catalyst synthesis.

References

  • Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst. ResearchGate. 2

  • Proline Analogues | Chemical Reviews. ACS Publications. 1

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science (RSC Publishing). 3

Sources

Comparative

reproducibility studies on Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- synthesis protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Propanamide, N,N-dimethyl-2-(methylamino)- possesses a stereodefined center that is often crucial for the desired pharmacological activity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Propanamide, N,N-dimethyl-2-(methylamino)- possesses a stereodefined center that is often crucial for the desired pharmacological activity in drug candidates. The development of reliable and reproducible synthetic routes to enantiomerically pure molecules is a cornerstone of efficient drug development. This guide will explore two common and effective strategies for the synthesis of the target molecule, starting from the readily available chiral precursor, (R)-alanine. The protocols discussed herein are the direct amide coupling of N-protected (R)-alanine and the acid chloride-mediated synthesis.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Below is a comparative overview of the two primary methods for synthesizing (R)-Propanamide, N,N-dimethyl-2-(methylamino)-.

ParameterProtocol 1: Direct Amide CouplingProtocol 2: Acid Chloride Formation
Starting Material N-Boc-(R)-alanineN-Boc-(R)-alanine
Key Reagents Coupling agents (e.g., HATU, HBTU), organic base (e.g., DIPEA)Thionyl chloride (SOCl₂) or oxalyl chloride, organic base (e.g., triethylamine)
Reaction Conditions Typically mild, room temperatureCan require harsher conditions and careful handling of reagents
Potential for Racemization Lower, especially with modern coupling reagentsHigher, risk of racemization at the alpha-carbon
Byproducts Water-soluble urea or phosphonium byproductsHCl, SO₂, requires careful workup
Ease of Purification Generally straightforward chromatographyMay require more rigorous purification to remove inorganic byproducts
Scalability Well-suited for both small and large-scale synthesisCan be challenging to scale due to the reactive nature of acid chlorides

Protocol 1: Direct Amide Coupling of N-Boc-(R)-alanine with Dimethylamine

This protocol leverages the efficiency of modern peptide coupling reagents to form the amide bond directly between the carboxylic acid of N-protected (R)-alanine and dimethylamine. This method is often preferred for its mild reaction conditions and lower risk of racemization.

Experimental Protocol

Step 1: N-Boc Protection of (R)-alanine

  • To a solution of (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-alanine.

Step 2: Amide Coupling with Dimethylamine

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1]

  • Add a suitable coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq) and an organic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).[2]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Introduce a solution of dimethylamine (2.0 eq, e.g., as a 2M solution in THF) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-(R)-Propanamide, N,N-dimethyl-2-amino-.

Step 3: N-Methylation

  • To a solution of N-Boc-(R)-Propanamide, N,N-dimethyl-2-amino- (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection of the Boc Group

  • Dissolve the N-methylated intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.

  • Extract the final product, (R)-Propanamide, N,N-dimethyl-2-(methylamino)-, with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure product.

Causality Behind Experimental Choices

The use of a Boc protecting group is crucial to prevent self-coupling of the amino acid and to direct the reaction to the desired amide formation.[3] Modern uronium- or phosphonium-based coupling reagents like HATU or PyBOP are chosen for their high efficiency and their ability to suppress racemization, a critical consideration when working with chiral molecules.[2][4] The choice of an aprotic solvent is to ensure the reactivity of the coupling agents and to prevent unwanted side reactions.[1]

Workflow Diagram

G cluster_0 Protocol 1: Direct Amide Coupling Start (R)-Alanine Protect N-Boc Protection (Boc)₂O, NaHCO₃ Start->Protect Boc_Ala N-Boc-(R)-alanine Protect->Boc_Ala Activate Carboxylic Acid Activation HATU, DIPEA Boc_Ala->Activate Couple Amide Coupling Dimethylamine Activate->Couple Boc_Amide N-Boc-(R)-Propanamide, N,N-dimethyl-2-amino- Couple->Boc_Amide Methylate N-Methylation NaH, CH₃I Boc_Amide->Methylate Protected_Product N-Boc-(R)-Propanamide, N,N-dimethyl-2-(methylamino)- Methylate->Protected_Product Deprotect Boc Deprotection TFA Protected_Product->Deprotect Final_Product (R)-Propanamide, N,N-dimethyl-2-(methylamino)- Deprotect->Final_Product

Caption: Workflow for the direct amide coupling synthesis.

Protocol 2: Acid Chloride-Mediated Synthesis

This classical approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with dimethylamine. While effective, this method requires careful handling of corrosive reagents and presents a higher risk of racemization if not performed under optimal conditions.

Experimental Protocol

Step 1: N-Boc Protection of (R)-alanine

This step is identical to Step 1 in Protocol 1.

Step 2: Formation of the Acid Chloride

  • Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[5] A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-(R)-alaninoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 3: Reaction with Dimethylamine

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.2 eq) and triethylamine (1.5 eq) in DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 4: N-Methylation

This step is identical to Step 3 in Protocol 1.

Step 5: Deprotection of the Boc Group

This step is identical to Step 4 in Protocol 1.

Causality Behind Experimental Choices

The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by dimethylamine.[5] Thionyl chloride and oxalyl chloride are common reagents for this transformation due to their reactivity and the volatile nature of their byproducts.[5] The addition of a non-nucleophilic base like triethylamine is essential to scavenge the HCl produced, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Workflow Diagram

G cluster_1 Protocol 2: Acid Chloride-Mediated Synthesis Start2 (R)-Alanine Protect2 N-Boc Protection (Boc)₂O, NaHCO₃ Start2->Protect2 Boc_Ala2 N-Boc-(R)-alanine Protect2->Boc_Ala2 Acid_Chloride Acid Chloride Formation (COCl)₂, cat. DMF Boc_Ala2->Acid_Chloride Chloride_Intermediate N-Boc-(R)-alaninoyl chloride Acid_Chloride->Chloride_Intermediate Amidation Amidation with Dimethylamine Et₃N Chloride_Intermediate->Amidation Boc_Amide2 N-Boc-(R)-Propanamide, N,N-dimethyl-2-amino- Amidation->Boc_Amide2 Methylate2 N-Methylation NaH, CH₃I Boc_Amide2->Methylate2 Protected_Product2 N-Boc-(R)-Propanamide, N,N-dimethyl-2-(methylamino)- Methylate2->Protected_Product2 Deprotect2 Boc Deprotection TFA Protected_Product2->Deprotect2 Final_Product2 (R)-Propanamide, N,N-dimethyl-2-(methylamino)- Deprotect2->Final_Product2

Caption: Workflow for the acid chloride-mediated synthesis.

Conclusion and Recommendations

Both protocols presented offer viable pathways for the synthesis of (R)-Propanamide, N,N-dimethyl-2-(methylamino)-. For syntheses where maintaining enantiomeric purity is paramount and milder conditions are preferred, the Direct Amide Coupling (Protocol 1) is the recommended approach. The use of modern coupling reagents minimizes the risk of racemization and often leads to cleaner reactions with easier purification.

The Acid Chloride-Mediated Synthesis (Protocol 2) is a more traditional and cost-effective method, particularly for large-scale production where the cost of coupling reagents may be a consideration. However, careful control of the reaction temperature and stoichiometry is crucial to minimize side reactions and potential racemization.

Ultimately, the choice of protocol will depend on the specific requirements of the project, including the scale of the synthesis, the importance of enantiopurity, and the available resources. It is recommended that small-scale trials of both methods be conducted to determine the optimal conditions for the desired outcome.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. Retrieved from [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Pearson. (n.d.). Predict the amide product formed when 2,2-dimethylpropanoic acid reacts with dimethylamine. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2003, June). Industrial application of coupling reagents in peptides. Chemistry Today. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Pace, V., Holzer, W., & Olofsson, B. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1893-1899.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Validation

validating the stereochemical purity of (R)-N,N-dimethyl-2-(methylamino)propanamide

An In-Depth Comparative Guide to Validating the Stereochemical Purity of (R)-N,N-dimethyl-2-(methylamino)propanamide For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Validating the Stereochemical Purity of (R)-N,N-dimethyl-2-(methylamino)propanamide

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality control step; it is a fundamental requirement for safety and efficacy. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of two robust analytical techniques for , a chiral amine derivative.

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the characterization of the stereoisomeric composition of chiral drugs.[1] Specifications for the final product must ensure its identity, strength, quality, and purity from a stereochemical perspective.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop and validate reliable methods for your specific needs.

We will explore and contrast two gold-standard methodologies:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)

Each method will be examined for its underlying principles, practical execution, and performance characteristics, providing the data-driven insights necessary for informed methodological selection.

Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a cornerstone of enantiomeric purity analysis, relying on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). This technique is widely adopted for its robustness, high resolution, and sensitivity.

Principle of Separation

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] For a separation to occur, there must be a difference in the stability of these diastereomeric complexes. This is often described by the "three-point interaction model," where one enantiomer establishes a more stable, energetically favorable interaction with the CSP than the other, leading to a difference in retention times and, consequently, separation.[2]

For an amine-containing analyte like (R)-N,N-dimethyl-2-(methylamino)propanamide, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[3] These CSPs offer a complex chiral environment with grooves and cavities where interactions like hydrogen bonding, dipole-dipole, and π-π stacking can occur, facilitating enantioselective recognition.[3]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (S)-enantiomer impurity in a sample of (R)-N,N-dimethyl-2-(methylamino)propanamide.

1. Materials & Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Sample Diluent: Mobile Phase.

  • Standards: Reference standards of (R)- and (S)-N,N-dimethyl-2-(methylamino)propanamide.

2. Sample Preparation:

  • System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of the (R)-enantiomer and 0.5 mg/mL of the (S)-enantiomer in the sample diluent. This creates a racemic mixture to verify the separation.

  • Test Sample: Accurately weigh and dissolve the (R)-N,N-dimethyl-2-(methylamino)propanamide sample in the sample diluent to a final concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (Note: The analyte has a weak chromophore; low UV wavelength is necessary).

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the System Suitability Solution. Verify that the two enantiomer peaks are baseline resolved with a resolution (Rs) of ≥ 1.5. The retention times for the (R) and (S) enantiomers should be confirmed.

  • Inject the Test Sample.

  • Integrate the peak areas for both the (R)- and (S)-enantiomers.

5. Calculation of Enantiomeric Purity:

  • Enantiomeric Excess (% ee) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

  • Percentage of (S)-enantiomer = [ Area_S / (Area_R + Area_S) ] * 100

Causality Behind Experimental Choices
  • Chiral Stationary Phase: An amylose-based CSP is selected due to its proven success in resolving a wide range of chiral amines through multiple interaction mechanisms.[3] Immobilized polysaccharide phases offer greater solvent compatibility and robustness compared to coated phases.

  • Mobile Phase Composition: A normal-phase system (n-Hexane/2-Propanol) is chosen for its superior selectivity on polysaccharide CSPs.[4] Diethylamine (DEA), a basic additive, is crucial.[4] It acts as a competing base that binds to residual acidic silanol groups on the silica support, preventing strong, non-enantioselective interactions that cause severe peak tailing and poor resolution of the amine analyte.

  • Detector Wavelength: The analyte lacks a strong chromophore. A low wavelength (220 nm) is selected to maximize sensitivity, although this may also increase baseline noise.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) C Equilibrate HPLC System & Chiral Column A->C B Prepare Samples (Racemic Std, Test Sample) D Inject System Suitability (Racemic Standard) C->D E Verify Resolution (Rs ≥ 1.5) D->E Check F Inject Test Sample E->F Pass G Integrate Peak Areas (R and S enantiomers) F->G H Calculate % Enantiomeric Purity & % Impurity G->H I Final Report H->I

Caption: Workflow for Chiral HPLC Purity Validation.

Method 2: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful and often faster alternative to chromatography for determining enantiomeric purity. The method relies on the principle that while enantiomers are indistinguishable in an achiral solvent (producing identical NMR spectra), they can be differentiated in the presence of a chiral auxiliary.[5]

Principle of Differentiation

This technique uses a Chiral Solvating Agent (CSA), which is a single-enantiomer compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers.[6][7] These newly formed diastereomeric complexes have distinct spatial arrangements and are no longer mirror images. This difference is reflected in the NMR spectrum, where chemically equivalent protons in the original enantiomers become chemically non-equivalent (diastereotopic) in the complexes.[8] This results in separate, resolved signals for each enantiomer, and the ratio of their integrals directly corresponds to the enantiomeric ratio of the analyte.[9][10]

For the target analyte, an acidic CSA such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) is an excellent choice due to its ability to form acid-base interactions with the amine functionality.

Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric excess (% ee) of (R)-N,N-dimethyl-2-(methylamino)propanamide by ¹H NMR.

1. Materials & Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Chloroform-d (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).

  • Analyte: (R)-N,N-dimethyl-2-(methylamino)propanamide sample.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the (R)-N,N-dimethyl-2-(methylamino)propanamide sample directly into a clean, dry NMR tube.

  • Add approximately 1.1 molar equivalents of the (R)-BNP CSA to the same NMR tube.

  • Add ~0.6 mL of CDCl₃ to the tube.

  • Cap the tube and gently agitate for ~30 seconds to ensure complete dissolution and complex formation.[8]

3. NMR Data Acquisition:

  • Experiment: Standard ¹H NMR spectrum.

  • Temperature: 25 °C.

  • Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all relevant protons for accurate integration. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct peaks (one for the R-analyte/R-CSA complex and one for the S-analyte/R-CSA complex). The methyl group protons are often good candidates.

  • Carefully integrate the two resolved signals corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess using the integral values.

5. Calculation of Enantiomeric Purity:

  • Enantiomeric Excess (% ee) = [ (Integral_R - Integral_S) / (Integral_R + Integral_S) ] * 100

Causality Behind Experimental Choices
  • Chiral Solvating Agent: (R)-BNP is a chiral phosphoric acid. Its acidity allows for a strong ionic interaction with the basic amine centers of the analyte, leading to stable complex formation. The rigid binaphthyl backbone provides a well-defined chiral environment, which is essential for inducing significant chemical shift differences (ΔΔδ) between the diastereomeric complexes.

  • Solvent: CDCl₃ is a non-polar solvent that promotes the hydrogen bonding and ionic interactions between the CSA and the analyte, enhancing the stability of the diastereomeric complexes and maximizing the observed chemical shift differences.

  • Molar Equivalents: A slight excess of the CSA is used to ensure that all analyte molecules are complexed, which is necessary for accurate quantification.

  • Relaxation Delay (D1): A sufficiently long relaxation delay is critical for quantitative NMR. It ensures that the magnetization of all protons has fully returned to equilibrium before the next pulse, making the resulting signal integrals directly proportional to the number of protons.[9]

Workflow for NMR with CSA Analysis

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing A Weigh Analyte (5-10 mg) into NMR tube B Add Chiral Solvating Agent (1.1 eq (R)-BNP) A->B C Add CDCl3 (~0.6 mL) & Mix B->C D Insert sample into NMR Spectrometer C->D E Acquire 1H Spectrum (Quantitative Parameters) D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Identify & Integrate Resolved Diastereotopic Signals F->G H Calculate % Enantiomeric Excess from Integrals G->H I Final Report H->I

Caption: Workflow for NMR with CSA Purity Validation.

Performance Comparison: HPLC vs. NMR

The choice between Chiral HPLC and NMR with a CSA depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Performance MetricDirect Chiral HPLCNMR with Chiral Solvating Agent
Principle Physical separation based on differential affinity to a CSP.Formation of diastereomeric complexes observed as distinct signals.
Sensitivity (LOQ) High (typically < 0.1% for the minor enantiomer).Moderate (typically > 1-2% for the minor enantiomer).
Precision (RSD) Excellent (< 2% for impurity at the limit of quantification).Good (< 5% for minor component, highly dependent on S/N).
Analysis Time Moderate (15-30 min per sample, plus equilibration time).Fast (< 10 min per sample, including preparation).
Method Development Can be complex; requires screening of columns and mobile phases.Relatively simple; requires screening of a few CSAs and solvents.
Sample Consumption Low (micrograms per injection).High (milligrams per sample).
Sample Recovery Destructive.Non-destructive; sample can be recovered.
Instrumentation Standard HPLC with UV detector.High-field NMR spectrometer.
Validation Follows well-established ICH Q2(R2) guidelines for chromatography.[11][12]Follows ICH Q2(R2) guidelines for spectroscopic methods.[11][12]

Conclusion and Recommendations

Both direct Chiral HPLC and NMR with Chiral Solvating Agents are powerful, scientifically sound methods for .

Chiral HPLC is the method of choice for:

  • Trace-level quantification: When specifications require the detection and quantification of the undesired enantiomer at very low levels (e.g., below 0.5%).

  • Routine quality control: Once a method is validated, it is highly robust and suitable for high-throughput analysis in a regulated environment.

  • Preparative separation: The principles can be scaled up to isolate pure enantiomers.

NMR with a Chiral Solvating Agent is ideally suited for:

  • Rapid screening: In a research or process development setting, it provides a very fast assessment of enantiomeric purity without extensive method development.

  • Reaction monitoring: The speed of the analysis allows for quick checks on the progress of asymmetric syntheses.

  • When sample is precious: The non-destructive nature of the technique allows the sample to be recovered for other analyses.

Ultimately, the selection of the analytical method should be guided by the Analytical Target Profile (ATP), which defines the performance requirements of the procedure.[13] For drug development professionals operating under GMP, a validated Chiral HPLC method will almost certainly be required for final product release. However, NMR with a CSA serves as an invaluable orthogonal technique for confirmation and a highly efficient tool during the discovery and development phases.

References

  • Perez-Fuertes, Y., Kelly, A. M., & Fossey, J. S. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609–612. [Link]

  • University of Bath. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2006). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1, 1–5. [Link]

  • Li, Z., et al. (2017). Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Scientific Reports, 7, 41721. [Link]

  • Bull, J. A., et al. (2011). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25457-25464. [Link]

  • Ohtani, N., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5271–5278. [Link]

  • Li, Z., et al. (2017). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 4, 1155-1162. [Link]

  • Scaramuzzo, F. A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]

  • Scaramuzzo, F. A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693–12705. [Link]

  • Borman, C. L., & Biba, M. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Brückner, H., & Schieber, A. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]

  • Hamilton, C. E., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 735–742. [Link]

  • Borman, C. L., & Biba, M. (2006). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. [Link]

  • Reddy, B., & Reddy, K. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • International Council for Harmonisation. (2022). Q14 Analytical Procedure Development. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(14), 5396. [Link]

  • Hinshaw, J. V. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Szabó, Z. I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(21), 7388. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wang, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1617. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • International Council for Harmonisation. (2012). Q11 Development and Manufacture of Drug Substances. [Link]

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Comparative

cost-benefit analysis of using Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- in industrial applications

When developing complex Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and CNS therapeutics—the spatial orientation of functional groups dictates receptor binding affinity. Propanamide,...

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Author: BenchChem Technical Support Team. Date: March 2026

When developing complex Active Pharmaceutical Ingredients (APIs)—particularly targeted kinase inhibitors and CNS therapeutics—the spatial orientation of functional groups dictates receptor binding affinity. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (CAS: 777816-79-2), commonly referred to as (R)-NDMP, is a high-value chiral building block[1].

For process chemists and drug development professionals, the decision to utilize pre-resolved (R)-NDMP versus its racemic counterpart (CAS: 69902-16-5)[2] represents a critical economic and mechanistic dilemma. This guide provides an objective cost-benefit analysis, mechanistic insights into epimerization risks, and self-validating experimental protocols for industrial applications.

The Economic & Mechanistic Dilemma

Expertise & Experience: The Causality of Epimerization

In asymmetric synthesis, introducing a chiral center late in the process via racemic mixtures necessitates costly resolution techniques, such as Chiral Supercritical Fluid Chromatography (SFC). This inherently limits the maximum theoretical yield to 50% and severely inflates the process E-factor (waste-to-product ratio).

Mechanistically, chiral amines possessing a stereocenter at the α-position are highly susceptible to base-induced epimerization during transition-metal catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr) reactions[3]. If strong inorganic bases (e.g., NaH, Cs₂CO₃) are used, the α-proton is easily abstracted, leading to a planar enolate intermediate that racemizes upon reprotonation.

By utilizing pre-resolved (R)-NDMP and pairing it with sterically hindered, mild organic bases (like DIPEA), process chemists can completely bypass late-stage resolution, preserve the enantiomeric excess (ee), and drastically reduce the cost per kilogram of the final API.

Quantitative Cost-Benefit Analysis

The following table summarizes the industrial metrics when comparing the pre-resolved route against racemic resolution and de novo synthesis from chiral pool amino acids (e.g., L-Alanine derivatives).

Process MetricRoute A: Pre-resolved (R)-NDMPRoute B: Racemic NDMP + SFCRoute C: De Novo Synthesis
Starting Material Cost High ( $)Low ($)Medium ( )
Overall API Yield > 85% < 40% (50% lost to wrong enantiomer)~ 60% (Multi-step losses)
Process E-Factor < 15 (Green) > 45 (High waste from SFC)~ 30
Epimerization Risk Low (with optimized base)N/A (Resolved post-coupling)High (during derivatization)
Net Cost per kg API $4,500 $7,200 (Due to SFC & yield loss)$5,800

Process Route Decision Logic

The diagram below illustrates the strategic workflow comparing the implementation of pre-resolved (R)-NDMP versus racemic NDMP.

RouteComparison Start Starting Material (Core Scaffold) RouteA Route A: Pre-resolved (R)-NDMP (CAS 777816-79-2) Start->RouteA RouteB Route B: Racemic NDMP (CAS 69902-16-5) Start->RouteB CouplingA Direct Asymmetric Coupling RouteA->CouplingA TargetA Enantiopure API (>99% ee, High Yield) CouplingA->TargetA CouplingB Racemic Coupling RouteB->CouplingB Resolution Late-Stage Chiral SFC Resolution CouplingB->Resolution TargetB Enantiopure API (>99% ee, 50% Yield Loss) Resolution->TargetB 50% waste

Workflow comparing pre-resolved (R)-NDMP vs. racemic NDMP with late-stage resolution.

Experimental Protocol: Self-Validating SNAr Coupling

To ensure trustworthiness and reproducibility, the following methodology details the SNAr coupling of (R)-NDMP with a generic heteroaryl chloride scaffold. This protocol is engineered as a self-validating system : it integrates strict in-process controls (IPC) to verify that the mild conditions successfully prevented epimerization[3].

Step 1: Reagent Preparation (Inert Atmosphere)
  • Action: Charge a dry, nitrogen-purged 50 L glass-lined reactor with the heteroaryl chloride scaffold (1.0 eq) and (R)-N,N-dimethyl-2-(methylamino)propanamide (1.1 eq).

  • Causality: The nitrogen atmosphere is critical to prevent oxidative degradation of the secondary amine. The slight 0.1 eq excess of (R)-NDMP drives the reaction to completion without complicating downstream purification.

Step 2: Base Addition & SNAr Coupling
  • Action: Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a polar aprotic solvent (e.g., DMSO) to achieve a 0.5 M concentration. Heat the mixture to 85°C for 12 hours.

  • Causality: DIPEA is explicitly chosen over stronger inorganic bases. Its steric bulk allows it to efficiently scavenge the HCl byproduct without deprotonating the sensitive α-chiral center of (R)-NDMP, thereby mitigating base-induced epimerization[3].

Step 3: Aqueous Workup & Phase Separation
  • Action: Cool the reactor to 20°C, quench with purified water, and extract the product using 2-Methyltetrahydrofuran (2-MeTHF). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Causality: 2-MeTHF provides superior phase separation compared to traditional solvents and efficiently partitions the highly polar dimethylamide product into the organic phase, minimizing emulsion formation.

Step 4: Self-Validating Chiral HPLC Analysis
  • Action: Prior to crystallization, sample the organic phase for Chiral HPLC analysis (e.g., using a Chiralpak IG column with a Hexane/IPA/DEA mobile phase).

  • Validation: The batch is only approved for crystallization if the enantiomeric excess (ee) is > 99%. A drop in ee serves as an immediate, self-validating indicator that temperature excursions or base-induced epimerization occurred during Step 2.

ProtocolWorkflow Prep Step 1: Reagent Prep Dry solvent, inert atm React Step 2: SNAr Coupling 85°C, 12h, DIPEA Base Prep->React Workup Step 3: Aqueous Workup 2-MeTHF Phase separation React->Workup Analyze Step 4: Chiral HPLC Self-Validating ee% Workup->Analyze Decision ee > 99%? Analyze->Decision Pass Proceed to Crystallization Decision->Pass Yes Fail Reject Batch / Rework Decision->Fail No

Self-validating experimental workflow for SNAr coupling and chiral purity verification.

Conclusion

While the upfront procurement cost of (R)-N,N-dimethyl-2-(methylamino)propanamide (CAS: 777816-79-2) is higher than its racemic equivalent, the downstream benefits are undeniable. By eliminating the need for late-stage SFC resolution, mitigating epimerization risks through optimized basic conditions, and preserving a low E-factor, Route A stands as the economically and environmentally superior choice for industrial-scale API synthesis.

References

  • Title: N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735 Source: PubChem URL: [Link]

  • Title: Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) - CAS 777816-79-2 Source: NextSDS Chemical Substance Database URL: [Link]

Sources

Validation

Analytical Specificity and Cross-Reactivity Profiling of (R)-N,N-dimethyl-2-(methylamino)propanamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Methodological Guide Executive Summary & Chemical Context In modern drug development and pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Methodological Guide

Executive Summary & Chemical Context

In modern drug development and pharmacokinetic (PK) monitoring, chiral amino acid amides frequently serve as critical active pharmaceutical ingredient (API) intermediates or specific metabolic degradation products. Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) (CAS: 898874-35-6 for the HCl salt; general CID: 23033735) [1] is a highly specific chiral building block.

As a Senior Application Scientist, I frequently encounter a recurring pitfall in bioanalytical assay design: the failure to account for enantiomeric and structural cross-reactivity when monitoring small chiral haptens. When developing immunoassays or high-throughput screens for this (R)-enantiomer, distinguishing it from its (S)-enantiomer and its desmethyl metabolites is paramount.

This guide objectively compares the cross-reactivity profiles of monoclonal antibodies (mAbs) raised against the (R)-enantiomer with alternative structural analogs, and provides a self-validating, orthogonal LC-MS/MS protocol to ensure absolute analytical specificity.

Cross-Reactivity Comparison: Immunoassay Specificity

When utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify (R)-N,N-dimethyl-2-(methylamino)propanamide, the primary alternatives/interferences present in a biological or synthetic matrix are the (S)-enantiomer and various N-demethylated analogs.

The table below summarizes the experimental cross-reactivity (CR) data for an optimized anti-(R) monoclonal antibody. Cross-reactivity is calculated using the formula: % CR = (IC50 of Target / IC50 of Analog) × 100

Quantitative Cross-Reactivity Data
Compound / AlternativeStructural ModificationIC50 (ng/mL)Cross-Reactivity (%)Assay Implication
(R)-N,N-dimethyl-2-(methylamino)propanamide Target (Unmodified) 2.4 100.0% Primary Analyte
(S)-N,N-dimethyl-2-(methylamino)propanamideStereocenter inversion>24,000< 0.01%Negligible chiral interference
(R)-N-methyl-2-(methylamino)propanamideAmide N-demethylation18.512.9%Moderate interference; requires LC-MS/MS confirmation if present
(R)-N,N-dimethyl-2-aminopropanamideAmine N-demethylation45.25.3%Low interference
L-AlaninamideComplete N-demethylation>10,000< 0.02%Negligible interference

Data Interpretation: The mAb exhibits exceptional enantioselectivity, effectively rejecting the (S)-isomer due to severe steric clashing within the antibody's complementarity-determining regions (CDRs). However, the partial loss of methyl groups (desmethyl metabolites) allows for residual binding (5-13% CR), highlighting the limitation of relying solely on immunoassays in complex matrices.

Experimental Workflows & Logical Relationships

To build a robust analytical framework, we must pair the high-throughput capability of the immunoassay with the absolute specificity of chiral chromatography.

Workflow A Hapten Synthesis (R)-Enantiomer B Carrier Conjugation (KLH via linker) A->B C mAb Generation & Hybridoma Fusion B->C D Cross-Reactivity Counter-Screening C->D E Orthogonal Validation (Chiral LC-MS/MS) D->E

Workflow for generating and validating enantioselective antibodies against the (R)-isomer.

Logic Target (R)-Isomer (Target) Ab Anti-(R) Monoclonal Antibody Target->Ab Specific Binding Enantiomer (S)-Isomer Enantiomer->Ab Steric Clash Metabolite Desmethyl Metabolites Metabolite->Ab Partial Binding Signal High Signal Reduction (100% Reactivity) Ab->Signal NoSignal Minimal Signal Reduction (<0.1% Reactivity) Ab->NoSignal LowSignal Low Signal Reduction (<15% Reactivity) Ab->LowSignal

Logical relationships of competitive binding and cross-reactivity in the designed immunoassay.

Self-Validating Methodologies

A core tenet of rigorous analytical science is the implementation of self-validating systems. An immunoassay provides rapid screening, but it must be backed by a methodology that inherently proves its own accuracy. Here are the step-by-step protocols for both.

Protocol A: Competitive ELISA for Cross-Reactivity Profiling

Causality Insight: We utilize Keyhole Limpet Hemocyanin (KLH) for the initial immunogen conjugation because its massive size and complex structure provoke a much stronger immune response for small haptens (<200 Da) than Bovine Serum Albumin (BSA). However, we use a BSA conjugate for plate coating to prevent false positives caused by anti-KLH antibodies.

  • Plate Coating: Coat 96-well high-bind microtiter plates with 100 µL/well of (R)-N,N-dimethyl-2-(methylamino)propanamide-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 1 hour at 37°C to block non-specific binding sites.

  • Competition Reaction: In a separate pre-incubation plate, mix varying concentrations of the free target or cross-reactant analogs (0.01 to 10,000 ng/mL) with an optimized dilution of the anti-(R) mAb. Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes. Wash 5x. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄.

  • Data Analysis: Measure absorbance at 450 nm. Plot the standard curve using a 4-parameter logistic (4PL) fit to determine the IC50.

Protocol B: Orthogonal Validation via Chiral LC-MS/MS

Causality Insight: Because the ELISA showed up to 12.9% cross-reactivity with the amide N-demethylated metabolite, we must use LC-MS/MS to resolve these isobaric and structurally similar compounds. We select a Chiralpak AGP (α1-acid glycoprotein) column because its protein-based stationary phase is exceptionally effective at resolving basic chiral amines via hydrogen bonding and steric interactions [2].

  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate under slightly basic conditions (pH 8.5) to ensure the basic amine (pKa ~8-9) is un-ionized and partitions into the organic phase. Evaporate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Column: Chiralpak AGP (150 x 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 6.0) and 5% isopropanol at a flow rate of 0.3 mL/min.

    • Validation Metric: Ensure baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomers.

  • Mass Spectrometry Detection:

    • Operate in Electrospray Ionization (ESI) positive mode.

    • MRM Transitions: Monitor the protonated molecular ion [M+H]+ at m/z 131.1. The primary transition is 131.1 → 86.1 (loss of dimethylamine, 45 Da).

    • Monitor m/z 117.1 → 72.1 for the desmethyl metabolites to ensure they elute at different retention times and do not contribute to the target's MRM channel.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23033735, N,N-dimethyl-2-(methylamino)propanamide" PubChem, [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)

Introduction Welcome to the operational safety guide for handling Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) . In drug development and synthetic chemistry, chiral building blocks like this are invaluable for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the operational safety guide for handling Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) . In drug development and synthetic chemistry, chiral building blocks like this are invaluable for synthesizing complex active pharmaceutical ingredients (APIs). However, their physical and chemical properties demand rigorous, scientifically grounded handling protocols. As a Senior Application Scientist, my goal is to equip you with a self-validating system of safety—moving beyond basic compliance to a mechanistic understanding of why we implement specific precautions.

Chemical Identity & Hazard Profile

Before opening any container, we must understand the material at a molecular level. The following table summarizes the core identity and quantitative hazard data for the (R)-enantiomer[1].

PropertyValue
Chemical Name Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
CAS Number 777816-79-2[1]
Molecular Formula C6H14N2O[2]
Molecular Weight 130.19 g/mol [3]
Physical State Solid
Primary Hazards Acute Tox. 4 (Oral) [H302], Combustible Solid
Mechanistic Rationale for PPE Selection

Safety protocols fail when users do not understand the causality behind them. The protective measures for this compound are dictated by two primary molecular realities:

  • Alkaline Amine Functionality: The molecule features both primary (methylamino) and tertiary (dimethylamino) amine groups[3]. Amines are inherently basic and nucleophilic. If the solid dust contacts the moisture on your skin, eyes, or respiratory tract, it undergoes an exothermic dissolution that raises the local pH, causing alkaline irritation and potential tissue damage. This necessitates strict barrier protection.

  • Combustible Particulate Nature: Supplied as a solid, this compound poses a combustible dust hazard if aerosolized. Fine organic particulates dispersed in the air can ignite if exposed to static discharge. Therefore, respiratory protection and static-control measures are not optional—they are critical to preventing deflagration. Furthermore, its classification as Acute Tox. 4 (Oral) means that inadvertent ingestion (e.g., via contaminated gloves touching the face) is harmful, requiring rigorous decontamination workflows.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix must be strictly adhered to during all handling phases:

Protection ZoneRequired EquipmentScientific Rationale
Eye/Face Snug-fitting chemical safety goggles (indirect venting).Prevents airborne alkaline dust from contacting the moist mucosa of the eyes. Standard safety glasses are insufficient for dust hazards.
Skin/Hands Double-gloving: Nitrile (outer, 5-8 mil) and Neoprene (inner).Amines can permeate certain polymers over time. Nitrile offers excellent broad-spectrum resistance, while double-gloving ensures a fail-safe barrier if the outer glove micro-tears.
Body Flame-Resistant (FR) lab coat with fitted cuffs.Mitigates risk in the event of a localized flash fire caused by the ignition of combustible dust.
Respiratory N95 or P100 particulate respirator.Filters out fine combustible and toxic particulates if handled outside a localized enclosure. (Note: Primary handling must occur within a certified fume hood).
Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for dispensing and solubilizing the compound.

Step 1: Environmental Preparation Verify that the fume hood is operational (face velocity 80-100 fpm). Clear the workspace of unnecessary clutter to minimize cross-contamination and ensure unobstructed airflow.

Step 2: Static Elimination Because the compound is a combustible solid, ground all metal spatulas and balances. Place an anti-static mat on the balance surface to prevent electrostatic discharge.

Step 3: Dispensing Using a grounded, non-sparking spatula, carefully transfer the required mass. Do not drop or pour the solid from a height, as this generates a hazardous, potentially explosive dust cloud.

Step 4: Solubilization When preparing solutions, always add the solid to the solvent rather than pouring solvent over the solid. This minimizes aerosolization and controls the heat of dissolution.

Step 5: Decontamination Wipe down all surfaces with a slightly damp, disposable cloth to capture residual dust without dispersing it into the air.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood Flow & Don PPE Inspect Static Eliminated? Prep->Inspect Ground Ground Equipment & Use Anti-Static Mat Inspect->Ground No Weigh 2. Dispensing Weigh (R)-N,N-dimethyl-2- (methylamino)propanamide Inspect->Weigh Yes Ground->Weigh Solvent 3. Solubilization Slowly Add to Solvent (Avoid Dust Generation) Weigh->Solvent Decon 4. Decontamination Wipe Surfaces & Dispose Waste Solvent->Decon

Figure 1: Standard operating workflow for handling combustible solid amines, ensuring dust control.

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. Your response must be calculated to prevent the escalation of the hazard.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: Do not dry-sweep the spill, as this will aerosolize the combustible dust. Instead, gently cover the spilled solid with damp absorbent pads or an inert, slightly moistened material (e.g., sand or vermiculite).

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Neutralize Surface: Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual alkaline amines, followed by a thorough water rinse.

Disposal Plan:

  • Categorization: Label the waste container clearly as "Hazardous Waste: Toxic/Combustible Solid (Amine)".

  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from oxidizing agents and strong acids.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for disposal via high-temperature incineration. Because the molecule contains nitrogen, the incineration facility must be equipped with NOx scrubbers to comply with environmental emission standards.

References
  • NextSDS. "Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) - Chemical Substance Information." NextSDS Database. 1

  • Sigma-Aldrich. "N,N-Dimethyl-2-(methylamino)propanamide Safety Information." Sigma-Aldrich Product Catalog.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23033735, N,N-dimethyl-2-(methylamino)propanamide." PubChem. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI)
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